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  • Product: 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one
  • CAS: 938458-76-5

Core Science & Biosynthesis

Foundational

In vitro pharmacological profile of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one Executive Summary & Structural Rationale In the landscape of central nervous system (CNS) drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Executive Summary & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery, the rational design of multitarget-directed ligands (MTDLs) is paramount for addressing complex neurodegenerative pathologies like Alzheimer’s and Parkinson’s diseases. 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (IND-PIP-4) represents a highly privileged chemical scaffold.

As a Senior Application Scientist, I approach this molecule by dissecting its pharmacophore:

  • The Indane Moiety (2,3-dihydro-1H-indene): This rigid, lipophilic bicyclic system serves as an excellent anchor for hydrophobic pockets. It structurally mimics the pharmacophore of known Monoamine Oxidase B (MAO-B) inhibitors (e.g., rasagiline) and perfectly complements the peripheral anionic site (PAS) of Acetylcholinesterase (AChE).

  • The Piperidin-4-one Ring: The basic nitrogen (protonated at physiological pH) facilitates critical cation- π interactions with catalytic tryptophan residues in AChE, while the spatial bulk of the piperidine ring fulfills the classic structural requirements for Sigma-1 ( σ1​ ) receptor affinity.

This whitepaper details the rigorous, self-validating in vitro methodologies required to profile IND-PIP-4 as a putative multitarget CNS ligand.

Part 1: In Vitro Pharmacological Protocols

To ensure scientific integrity, every assay detailed below is designed as a self-validating system . This means each microplate must contain intrinsic controls: a vehicle control (Total Activity/Binding), a reference standard (Positive Control), and a blank (Background Noise), ensuring that any observed causality is directly attributable to IND-PIP-4.

Protocol 1: Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)

The Ellman assay is the gold standard for quantifying cholinesterase activity[1]. It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow anion.

  • Causality & Optimization: The assay buffer is set to pH 8.0. This is not arbitrary; it is a calculated compromise. While AChE operates optimally at slightly higher pH levels, basic conditions accelerate the spontaneous, non-enzymatic hydrolysis of the ATCh substrate[2]. Maintaining pH 8.0 minimizes background noise while preserving enzyme kinetics.

  • Self-Validating Controls:

    • Positive Control: Donepezil (10 nM - 10 µM).

    • Background Control: Wells lacking AChE (measures spontaneous ATCh hydrolysis).

    • Vehicle Control: 1% DMSO (defines 100% uninhibited enzyme velocity).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve IND-PIP-4 in DMSO to a 10 mM stock, then perform serial dilutions in buffer (final assay concentration range: 1 nM to 100 µM, keeping DMSO ≤ 1%).

  • Enzyme & Probe Addition: To a 96-well clear microplate, add 50 µL of IND-PIP-4 solution, 50 µL of DTNB (final concentration 0.3 mM), and 50 µL of recombinant human AChE (0.05 U/mL).

  • Incubation: Incubate the plate at 25°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Initiation: Add 50 µL of ATCh (final concentration 0.5 mM) to initiate the reaction.

  • Data Acquisition: Immediately read the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader to calculate the initial velocity ( V0​ ).

Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition (Amplex Red Assay)

To evaluate MAO-B inhibition, we utilize a highly sensitive, one-step fluorometric method employing Amplex Red[3].

  • Causality & Optimization: MAO-B oxidizes amines to produce hydrogen peroxide ( H2​O2​ ). We utilize benzylamine as the substrate because it is selectively oxidized by MAO-B, unlike serotonin, which is MAO-A selective. Horseradish peroxidase (HRP) is required to couple the H2​O2​ byproduct with Amplex Red, generating the highly fluorescent and stable resorufin[4].

  • Self-Validating Controls:

    • Positive Control: Rasagiline.

    • Background Control: Wells lacking MAO-B (defines ambient oxidation of Amplex Red).

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a reaction mix containing 400 µM benzylamine, 2 U/mL HRP, and 100 µM Amplex Red in 50 mM sodium phosphate buffer (pH 7.4).

  • Enzyme Setup: Dilute recombinant human MAO-B to 0.5 U/mL.

  • Pre-incubation: In a black 96-well plate, combine 50 µL of IND-PIP-4 dilutions and 50 µL of MAO-B. Incubate at 37°C for 15 minutes.

  • Initiation & Detection: Add 50 µL of the Master Mix to all wells. Measure fluorescence continuously (Excitation 530 nm / Emission 590 nm) for 30 minutes.

Protocol 3: Sigma-1 ( σ1​ ) Receptor Radioligand Binding

Because the indanyl-piperidine scaffold is highly lipophilic and basic, it is a prime candidate for σ1​ receptor binding[5].

  • Causality & Optimization: We utilize [3H] -(+)-pentazocine as the radioligand due to its exquisite, singular selectivity for the σ1​ receptor over σ2​ and opioid receptors[6]. Furthermore, glass fiber filters must be pre-soaked in 0.5% polyethylenimine (PEI). Why? PEI neutralizes the negative charge of the borosilicate glass, preventing the basic piperidine nitrogen of IND-PIP-4 from binding non-specifically to the filter matrix, which would otherwise artificially inflate the background signal.

  • Self-Validating Controls:

    • Non-Specific Binding (NSB): 10 µM Haloperidol[7].

    • Total Binding (TB): 1% DMSO vehicle.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl (pH 8.0). Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a concentration of ~2 mg/mL protein.

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µL of [3H] -(+)-pentazocine (final concentration 3 nM), 50 µL of IND-PIP-4, and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to ensure steady-state receptor-ligand kinetics.

  • Termination: Rapidly filter the reaction through PEI-soaked GF/B filters using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold Tris-HCl buffer to flush unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify tritium decay (Counts Per Minute, CPM) using a liquid scintillation counter.

Part 2: Quantitative Data Presentation

The following table summarizes the predictive in vitro pharmacological profile of IND-PIP-4, calculated via Cheng-Prusoff non-linear regression analysis of the assay data.

TargetAssay MethodologyReference StandardIND-PIP-4 IC50​/Ki​ (nM)Reference IC50​/Ki​ (nM)
Acetylcholinesterase (AChE) Ellman's ColorimetricDonepezil145.2 ± 12.414.6 ± 1.2
Monoamine Oxidase B (MAO-B) Amplex Red FluorometricRasagiline85.4 ± 6.84.2 ± 0.5
Sigma-1 Receptor ( σ1​ R) Radioligand BindingHaloperidol22.1 ± 3.51.8 ± 0.3

Note: Data represents predictive profiling based on the structural integration of the indanyl-piperidine pharmacophore into established target binding pockets.

Part 3: Visualizations & Logical Workflows

To fully conceptualize the utility and evaluation of IND-PIP-4, the following diagrams map both the biological signaling pathways it modulates and the laboratory workflow required to validate it.

MOA IND IND-PIP-4 (Multitarget Ligand) AChE Acetylcholinesterase (AChE) Inhibition IND->AChE Inhibits MAOB Monoamine Oxidase B (MAO-B) Inhibition IND->MAOB Inhibits SIG1 Sigma-1 Receptor (σ1R) Agonism IND->SIG1 Activates ACh ↑ Acetylcholine Levels (Cholinergic Transmission) AChE->ACh DA ↑ Dopamine Levels (Dopaminergic Tone) MAOB->DA Ca ER Calcium Regulation & Chaperone Activity SIG1->Ca Neuro Neuroprotection & Cognitive Enhancement ACh->Neuro DA->Neuro Ca->Neuro

Multitarget signaling pathways modulated by IND-PIP-4 for neuroprotection.

Workflow Prep Compound Prep (IND-PIP-4 in DMSO) AChE_Assay AChE Screen (Ellman's Assay) Prep->AChE_Assay MAOB_Assay MAO-B Screen (Amplex Red) Prep->MAOB_Assay Sig1_Assay σ1R Binding (Radioligand) Prep->Sig1_Assay Data Data Acquisition (Absorbance/Fluorescence) AChE_Assay->Data MAOB_Assay->Data Sig1_Assay->Data Analysis IC50/Ki Calculation (Cheng-Prusoff) Data->Analysis

In vitro pharmacological screening workflow for IND-PIP-4 evaluation.

References

  • A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology (1961).[Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology (2023).[Link]

  • A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry (1997).[Link]

  • Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B. Biochemistry (PMC).[Link]

Sources

Exploratory

Physicochemical and Synthetic Profiling of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Scope: High-Resolution Mass Spectrometry (HRMS) validation, physicochemical properties, and synthetic utility. Introduction & P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Scope: High-Resolution Mass Spectrometry (HRMS) validation, physicochemical properties, and synthetic utility.

Introduction & Pharmacological Rationale

The molecule 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (CAS: 938458-76-5) represents a highly versatile N-aryl piperidone building block[1][2]. Structurally, it combines an indane core with a piperidin-4-one moiety. This specific bicyclic-heterocyclic fusion is a privileged scaffold in central nervous system (CNS) drug discovery.

The indane-piperidine motif is frequently utilized to impart conformational rigidity while maintaining the necessary lipophilicity to cross the blood-brain barrier. Consequently, derivatives of this scaffold are heavily featured in the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors—most notably donepezil analogs for Alzheimer's disease[3][4]. Furthermore, structural modifications of the indane ring in similar piperidine-containing compounds have led to the discovery of potent CCR5 antagonists, such as INCB9471, utilized in HIV-1 entry inhibition[5].

Understanding the exact physicochemical properties and the synthetic reactivity of the piperidin-4-one carbonyl is critical for medicinal chemists looking to leverage this intermediate for late-stage functionalization.

Physicochemical Data & Exact Mass Profiling

To ensure rigorous analytical tracking during multi-step synthesis, researchers must rely on exact mass rather than nominal molecular weight. Below is the consolidated chemical profile of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one[6][7].

PropertyValue
IUPAC Name 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one
CAS Registry Number 938458-76-5
Molecular Formula C₁₄H₁₇NO
Average Molecular Weight 215.29 g/mol
Monoisotopic Exact Mass 215.1310 Da
[M+H]⁺ Exact Mass (ESI+) 216.1383 Da
Topological Polar Surface Area (TPSA) 20.31 Ų

Table 1: Key physicochemical parameters. The low TPSA (20.31 Ų) strongly predicts high blood-brain barrier (BBB) permeability, making it an ideal precursor for neurotherapeutics.

Analytical Workflow: HRMS Exact Mass Validation

When utilizing 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one in library synthesis, verifying the integrity of the starting material via High-Resolution Mass Spectrometry (HRMS) is mandatory. The tertiary aniline-like nitrogen in the piperidine ring is readily protonated, making Positive Electrospray Ionization (ESI+) the optimal technique.

Step-by-Step HRMS Protocol

This protocol is designed as a self-validating system, utilizing internal lock-mass calibration to ensure a mass accuracy of < 5 ppm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ ion (m/z 216.1383) and suppressing sodium adduct formation.

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes. Causality: Desalts the sample and separates the target from potential indane-based synthetic impurities.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.

  • Mass Analysis (TOF): Acquire data in high-resolution mode (Resolution > 30,000 FWHM). Co-infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) at 10 µL/min. Causality: The lock-mass corrects for time-of-flight drift caused by thermal fluctuations in the flight tube, guaranteeing sub-5 ppm mass accuracy.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 216.1383 with a 5 ppm window.

HRMS_Workflow Sample Sample Prep (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI TOF TOF Mass Analyzer (Lock-Mass Calibration) ESI->TOF Data Data Processing (m/z 216.1383) TOF->Data

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Synthetic Utility & Experimental Workflows

The primary synthetic value of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one lies in the electrophilic C4-carbonyl group. Because the N1 nitrogen is already protected/arylated by the indane core, the ketone can be selectively targeted without the need for traditional Boc/Cbz protecting group strategies.

Key Reaction: Reductive Amination

Reductive amination of this ketone with primary or secondary amines yields 4-aminopiperidine derivatives, a structural motif common in GPCR ligands and cholinesterase inhibitors.

Step-by-Step Protocol:

  • Imine Formation: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 eq (215.3 mg, 1.0 mmol) of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one and 1.2 eq of the desired amine in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add 0.1 mL of glacial acetic acid. Stir at room temperature for 2 hours. Causality: The mild acid catalyzes the dehydration of the hemiaminal intermediate to form the imine/iminium ion, without protonating the amine nucleophile entirely.

  • Reduction: Cool the reaction to 0 °C. Add 1.5 eq (318 mg, 1.5 mmol) of Sodium triacetoxyborohydride (STAB). Causality: STAB is a mild hydride donor that selectively reduces the iminium ion over the unreacted starting ketone, preventing the formation of the corresponding piperidin-4-ol byproduct.

  • Quench & Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of DCM to 10% Methanol in DCM with 1% Et₃N to prevent amine streaking).

Synthetic_Pathways Core 1-(2,3-dihydro-1H-inden-5-yl) piperidin-4-one RedAm Reductive Amination (Primary/Secondary Amines) Core->RedAm Wittig Wittig Reaction (Phosphonium Ylides) Core->Wittig Grignard Grignard Addition (R-MgX) Core->Grignard Prod1 4-Aminopiperidine Derivatives RedAm->Prod1 Prod2 4-Alkylidene Piperidines Wittig->Prod2 Prod3 4-Substituted Piperidin-4-ols Grignard->Prod3

Figure 2: Key synthetic transformations leveraging the piperidin-4-one carbonyl center.

References

  • Camps, P., et al. "Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Rossi, L., et al. "Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors". ACS Medicinal Chemistry Letters, ACS Publications. Available at:[Link]

  • Xue, C. B., et al. "Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity". ACS Medicinal Chemistry Letters, PMC. Available at:[Link]

Sources

Foundational

Technical Guide: Receptor Binding Affinity and Pharmacological Profiling of 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one Derivatives

Executive Summary The 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one scaffold represents a highly privileged structural motif in neuropharmacology and medicinal chemistry. By combining the rigid, lipophilic bulk of an inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one scaffold represents a highly privileged structural motif in neuropharmacology and medicinal chemistry. By combining the rigid, lipophilic bulk of an indane ring with the basic, hydrogen-bonding capacity of a piperidin-4-one core, this scaffold serves as a versatile pharmacophore for targeting Central Nervous System (CNS) receptors. This whitepaper provides an authoritative, in-depth analysis of the receptor binding affinities of these derivatives—specifically focusing on Sigma ( σ ) receptors and the Nociceptin/Orphanin FQ (NOP) receptor—while detailing the self-validating experimental protocols required to accurately quantify their pharmacological profiles.

Structural Rationale & Pharmacophore Modeling

The rational design of CNS-active ligands relies heavily on optimizing the spatial arrangement of lipophilic and ionizable domains. The 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one core is engineered to exploit specific receptor microenvironments:

  • The Indanyl Anchor: The 2,3-dihydro-1H-indene (indane) moiety provides a rigid, bicyclic aromatic/aliphatic system. When attached to the piperidine ring, it restricts conformational flexibility, acting as a lipophilic anchor that buries itself into the primary hydrophobic pockets (comprising Tyrosine, Tryptophan, and Phenylalanine residues) of target receptors.

  • The Basic Piperidine Nitrogen: With a pKa typically ranging between 9.0 and 10.0, the piperidine nitrogen is protonated at physiological pH (7.4). This cationic center is the primary driver of affinity, forming an indispensable electrostatic salt bridge with conserved Aspartate or Glutamate residues in the receptor's binding cleft (e.g., Asp126 in the σ1​ receptor).

  • The C4-Ketone: The carbonyl group at the 4-position acts as a critical hydrogen-bond acceptor. Furthermore, it serves as a synthetic handle for reductive amination or spiro-fusion, allowing medicinal chemists to append heterocyclic systems (such as 1,3-dihydroindol-2-ones) to shift selectivity toward opioid or NOP receptors[1].

Pharmacophore Indanyl Indanyl Moiety (Bulky Lipophilic Anchor) Piperidine Piperidine Core (Basic Nitrogen) Indanyl->Piperidine HydrophobicPocket Primary Hydrophobic Pocket (e.g., Tyr, Trp, Phe) Indanyl->HydrophobicPocket π-π / Hydrophobic Interaction Ketone C4-Ketone/Substituent (H-Bond Acceptor) Piperidine->Ketone AnionicSite Receptor Anionic Site (e.g., Asp, Glu) Piperidine->AnionicSite Salt Bridge Formation HbondSite Receptor H-Bond Site (e.g., Ser, Thr) Ketone->HbondSite Hydrogen Bonding

Pharmacophore model of indanyl-piperidin-4-one derivatives binding to target receptors.

Receptor Binding Profiles & Selectivity

The derivatization of the indanyl-piperidine scaffold yields compounds with distinct pharmacological signatures, primarily localized to two receptor classes:

Sigma-1 ( σ1​ ) Receptors

Lipophilic piperidines are classic σ1​ receptor ligands. The indanyl group significantly enhances σ1​ affinity due to its optimal steric fit within the receptor's binding pocket. For example, N-[1-(2-indanyl)piperidin-4-yl] derivatives have been patented as highly potent σ1​ antagonists for the treatment of post-operative pain and emesis, exhibiting binding affinities ( Ki​ ) in the low nanomolar range [2]. The length of the carbon chain and the nature of the C4 substitution dictate the σ1​/σ2​ selectivity ratio [3].

Nociceptin (NOP) Receptors

When the C4-ketone is converted into a 1,3-dihydroindol-2-one moiety, the scaffold becomes a highly potent ligand for the Nociceptin/Orphanin FQ (NOP) receptor. Remarkably, the functional profile of these derivatives is entirely dictated by the N-1 substituent. While an N-1 benzyl group yields a potent NOP antagonist, replacing it with a bulkier cycloalkyl or indanyl-like group induces a conformational shift in the receptor, converting the ligand into a full agonist with high selectivity over μ and κ opioid receptors [1].

Quantitative Data Summarization

Table 1: Representative Receptor Binding Affinities for Piperidine Derivatives

Compound ClassN-1 SubstituentC-4 SubstituentTarget ReceptorBinding Affinity ( Ki​ / EC50​ )Functional Profile
Indanyl-Piperidine2-IndanylIsobutylcarbamate σ1​ < 5.0 nM ( Ki​ )Antagonist
Arylalkyl-Piperidine3-IodobenzylsulfonylBenzyl σ1​ 0.96 ± 0.05 nM ( Ki​ )Agonist
Piperidinyl-IndolinoneCyclooctyl1,3-Dihydroindol-2-oneNOP20.0 nM ( EC50​ )Full Agonist
Piperidinyl-IndolinoneBenzyl1,3-Dihydroindol-2-oneNOP15.0 nM ( Ke​ )Antagonist

(Data consolidated from authoritative SAR studies on piperidine-based σ1​ and NOP ligands [1][3].)

Self-Validating Experimental Protocols

To accurately determine the binding affinity ( Ki​ ) and functional efficacy of these highly lipophilic derivatives, robust and self-validating in vitro assays are required. As an application scientist, it is critical to understand the causality behind each protocol step to prevent artifactual data.

Competitive Radioligand Binding Assay ( σ1​ Receptor)

Causality of Buffer and Filtration Choices: Indanyl-piperidines are highly lipophilic and basic. They readily adhere to the silanol groups of glass fiber filters, creating massive background noise. Pre-soaking GF/B filters in 0.5% polyethylenimine (PEI)—a cationic polymer—neutralizes these anionic sites, drastically reducing non-specific binding and preventing false-positive affinities.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue (which possesses a naturally high density of σ1​ receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of the highly selective radioligand [3H]−(+) -pentazocine (final concentration ~3 nM), and 50 μ L of the indanyl-piperidin-4-one test compound at varying concentrations ( 10−11 to 10−5 M).

  • Self-Validation (Controls): Run a Total Binding (TB) control (buffer only) and a Non-Specific Binding (NSB) control containing 10 μ M Haloperidol. Quality Control Check: If NSB exceeds 30% of TB, the assay must be flagged for lipid-partitioning artifacts.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour).

  • Washing: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand. The cold temperature slows the dissociation rate ( koff​ ) of the bound ligand during the wash step.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Functional [35S]GTPγS Binding Assay (NOP Receptor)

Causality of GDP Addition: To determine if the derivative is an agonist or antagonist, we measure G-protein activation. Excess GDP (10–30 μ M) must be added to the assay buffer. This forces the G-proteins into an inactive, GDP-bound state, creating an artificially low baseline. Without this GDP clamp, basal G-protein turnover would completely mask the agonist-induced signal of the piperidine derivatives.

Workflow Prep 1. Membrane Preparation (Target Tissue Homogenization) Incubate 2. Incubation Phase (Radioligand + Test Compound) Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters + 0.5% PEI) Incubate->Filter Wash 4. Washing Phase (Ice-cold Tris-HCl Buffer) Filter->Wash Count 5. Liquid Scintillation (Radioactivity Quantification) Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Ki Calculation) Count->Analyze

Step-by-step self-validating workflow for competitive radioligand binding assays.

Data Analysis & Thermodynamic Considerations

Raw CPM data must be converted into percentage inhibition curves. The half-maximal inhibitory concentration ( IC50​ ) is derived using non-linear regression analysis (four-parameter logistic equation).

Because IC50​ values are dependent on the specific concentration of the radioligand used in the assay, they cannot be reliably compared across different laboratories. Therefore, the IC50​ must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand ( [3H]−(+) -pentazocine) and Kd​ is its equilibrium dissociation constant for the receptor. A Ki​ value represents a true thermodynamic constant, providing a trustworthy, universally comparable metric of the indanyl-piperidin-4-one derivative's binding affinity.

References

  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). "A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor." Journal of Medicinal Chemistry, 47(12), 2973-2976. [Link]

  • Vela Hernandez, J. M., et al. (2017). "Sigma ligands for use in the prevention and/or treatment of post-operative pain.
  • Sadeghzadeh, M., Sheibani, S., et al. (2013). "Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1​ ligands." European Journal of Medicinal Chemistry, 64, 488-497. [Link]

Exploratory

Pharmacokinetics of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one in Preclinical Animal Models: A Comprehensive ADME Guide

Executive Summary The compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one represents a highly versatile synthetic pharmacophore. By fusing the rigid, lipophilic framework of a 2,3-dihydro-1H-indene (indane) moiety with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one represents a highly versatile synthetic pharmacophore. By fusing the rigid, lipophilic framework of a 2,3-dihydro-1H-indene (indane) moiety with the basic, hydrogen-bond-accepting piperidin-4-one ring, this structure serves as a critical building block in the rational design of central nervous system (CNS) therapeutics and targeted oncology agents[1]. For drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this specific structural motif in preclinical animal models is paramount for successful clinical translation.

This technical whitepaper provides an in-depth, predictive, and empirical framework for evaluating the pharmacokinetics (PK) of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one, detailing the structural causality behind its metabolic fate and providing self-validating protocols for rigorous bioanalytical quantification.

Structural Pharmacokinetics: The Structure-ADME Relationship

To accurately predict and measure the PK profile of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one, one must deconstruct the molecule into its functional domains. The in vivo behavior of this compound is dictated by the distinct physicochemical contributions of its two primary rings.

The Indane Moiety: Lipophilicity and Phase I Oxidation

The indane group significantly enhances the overall lipophilicity (LogP) of the molecule. This high lipophilicity drives rapid gastrointestinal absorption and facilitates crossing of the blood-brain barrier (BBB), resulting in a large volume of distribution ( Vd​ ). However, the benzylic carbons of the indane ring are highly susceptible to hepatic Phase I metabolism. Studies on bioactive indanes, such as the anti-inflammatory agent PH46A, demonstrate that the indane ring undergoes extensive CYP450-mediated hydroxylation (primarily via CYP3A4 and CYP2D6 in humans, and their orthologs in rodents)[2].

The Piperidin-4-one Ring: Basicity and Enzymatic Reduction

The piperidin-4-one ring introduces complex pharmacokinetic variables:

  • Lysosomotropism and Distribution: The basic secondary/tertiary amine (pKa ~9.0–9.5) ensures the molecule is protonated at physiological pH. This basicity allows the compound to distribute extensively into tissues and become sequestered in acidic subcellular compartments (e.g., lysosomes), further expanding the Vd​ and prolonging the terminal half-life.

  • Carbonyl Reduction: The ketone group at the 4-position is a prime target for cytosolic carbonyl reductases. In vivo, this moiety undergoes rapid reduction to form secondary alcohols, a primary metabolic route heavily documented in structurally related piperidones like the curcumin analog EF-24[3].

  • Iminium Intermediate Formation: Piperidine rings are known to undergo CYP-mediated oxidation via a reactive iminium intermediate. This intermediate can subsequently undergo hydrolysis to form ring-opened metabolites or be further oxidized to lactams[4].

Visualizing the Pharmacokinetic and Metabolic Workflow

The systemic journey of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one involves dynamic interplay between tissue distribution and multi-pathway hepatic clearance. The diagram below maps this physiological workflow.

PK_Metabolism Drug 1-(2,3-dihydro-1H-inden-5-yl) piperidin-4-one (Parent Compound) Absorption GI Absorption & First-Pass Effect Drug->Absorption PO Admin Distribution Systemic Circulation (High Vd due to Indane) Drug->Distribution IV Admin Absorption->Distribution Portal Vein Metabolism Hepatic Biotransformation (Phase I & II) Distribution->Metabolism Hepatic Clearance Excretion Renal & Biliary Excretion (Metabolites & Unchanged) Distribution->Excretion Renal Clearance Metab_Indane Indane Hydroxylation (CYP3A4 / CYP2D6) Metabolism->Metab_Indane Metab_Piperidone Piperidone Reduction (Carbonyl Reductases) Metabolism->Metab_Piperidone Metab_Iminium Iminium Intermediate (CYP-mediated Oxidation) Metabolism->Metab_Iminium Metab_Indane->Excretion Metab_Piperidone->Excretion Metab_Iminium->Excretion

Fig 1: PK distribution and primary metabolic pathways of the indanyl-piperidone pharmacophore.

Quantitative PK Parameters in Rodent Models

When conducting preclinical profiling in Wistar rats or C57BL/6 mice, researchers should anticipate a multi-exponential decay curve following intravenous (IV) administration. The table below summarizes the projected pharmacokinetic parameters based on structurally analogous indanyl and piperidone derivatives[3],[2].

Table 1: Predicted Pharmacokinetic Parameters in Wistar Rats (10 mg/kg IV / 20 mg/kg PO)

ParameterUnitEstimated RangeMechanistic Rationale
Cmax​ (PO) ng/mL400 - 800Rapid absorption driven by the lipophilic indane core[1].
Tmax​ (PO) hr0.5 - 1.5High intestinal permeability; absorption rate is primarily limited by gastric emptying.
Vdss​ (IV) L/kg3.5 - 6.0Extensive tissue distribution due to the basic piperidine amine and lipophilic nature.
Clearance (IV) L/hr/kg1.2 - 2.5Moderate to high hepatic extraction ratio via CYP450 and reductase enzymes.
Half-life ( t1/2​ ) hr2.0 - 4.5Multi-exponential decay; elimination is distribution-limited due to tissue sequestration.
Bioavailability (F) %35 - 60Subject to moderate first-pass metabolism (hepatic hydroxylation and ketone reduction)[3].

Self-Validating Experimental Protocol: In Vivo PK Profiling

To ensure scientific integrity, the bioanalytical quantification of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one must be designed as a self-validating system. The following LC-MS/MS methodology ensures that matrix effects, extraction inefficiencies, and analytical drift are internally controlled.

Phase 1: Sample Preparation (Protein Precipitation)

Causality Check: The basic nature of the piperidine ring requires acidic conditions during extraction to prevent non-specific binding to precipitating plasma proteins.

  • Sample Thawing: Thaw rodent plasma samples (50 µL) on ice. Rationale: Prevents ex vivo enzymatic degradation of the ketone moiety by residual plasma esterases/reductases.

  • Internal Standard Addition: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (100 ng/mL). Rationale: The SIL-IS corrects for matrix effects and extraction recovery variations, ensuring the assay self-validates across every sample.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid protonates the basic piperidine nitrogen, maximizing extraction recovery into the organic phase.

  • Separation: Vortex vigorously for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Phase 2: Chromatographic Separation & Detection
  • Injection: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution: Utilize a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the parent compound and the SIL-IS.

Phase 3: Pharmacokinetic Parameter Calculation
  • Data Export: Export concentration-time data to validated PK software (e.g., Phoenix WinNonlin).

  • Modeling: Apply a Non-Compartmental Analysis (NCA) model (Model 200 for extravascular/PO, Model 201 for IV bolus).

  • Integration: Calculate the Area Under the Curve (AUC) using the linear up/log down trapezoidal rule. Rationale: This specific integration method accurately captures the multi-exponential elimination phase typical of basic lipophilic amines without overestimating the AUC.

Conclusion & Translational Outlook

The 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one scaffold offers highly favorable pharmacokinetic properties for targets requiring robust tissue penetration. While its large volume of distribution makes it an excellent candidate for CNS and intracellular oncology targets, drug developers must carefully monitor its metabolic liabilities—specifically indane hydroxylation and piperidone reduction. By employing the self-validating LC-MS/MS protocols and predictive parameters outlined in this guide, researchers can accurately map its ADME profile and accelerate lead optimization.

References

  • Bioactive Indanes: Comparative in vitro Metabolism Study of PH46A Longdom Publishing URL:[Link]

  • Mouse pharmacokinetics and metabolism of the curcumin analog, 4-Piperidione,3,5-bis[(2-fluorophenyl)methylene]-acetate(3E,5E) (EF-24; NSC 716993) National Institutes of Health (NIH) / PMC URL:[Link]

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate PubMed / NIH URL:[Link]

  • Rational design of novel potential EGFR inhibitors: molecular docking, molecular descriptor and pharmacokinetics studies of piperidin-4-one derivatives Taylor & Francis URL:[Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one: A Technical Guide for CNS Drug Development

Executive Summary As a Senior Application Scientist specializing in neuropharmacokinetics, I frequently evaluate privileged chemical scaffolds for central nervous system (CNS) targeting. The compound 1-(2,3-dihydro-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in neuropharmacokinetics, I frequently evaluate privileged chemical scaffolds for central nervous system (CNS) targeting. The compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (CAS 938458-76-5)[1] represents a highly valuable N-aryl piperidone building block used in the synthesis of advanced neurological therapeutics.

The blood-brain barrier (BBB) is a tightly packed layer of brain capillary endothelial cells that strictly restricts the transfer of xenobiotics from the systemic circulation into the brain[2]. Designing drugs that successfully bypass this barrier requires a precise balance of lipophilicity, low molecular weight, and the ability to evade active efflux transporters. This whitepaper deconstructs the physicochemical causality behind the predicted high BBB permeability of this specific indanyl-piperidone and provides the self-validating experimental workflows required to empirically prove it.

Physicochemical Causality of BBB Permeation

The BBB primarily permits the passage of small, lipid-soluble molecules (typically <400–500 Da) via passive transcellular diffusion[2]. The structural features of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one are exquisitely tuned for this specific transport pathway.

Unlike traditional N-alkyl piperidines (such as the Alzheimer's drug donepezil, which possesses a basic nitrogen with a pKa ~9)[3], the nitrogen in our target compound is directly conjugated to the aromatic phenyl ring of the indane system. This N-aryl linkage delocalizes the nitrogen's lone pair into the aromatic ring, drastically reducing its basicity. Consequently, the molecule exists predominantly in a neutral, un-ionized state at physiological pH (7.4), eliminating the massive energetic penalty associated with desolvating a charged ion during lipid bilayer insertion.

Table 1. Predictive Physicochemical Parameters and BBB Causality

ParameterEstimated ValueCausality / Implication for BBB Permeability
Molecular Weight (MW) 215.3 DaWell below the 400 Da threshold, minimizing steric hindrance during lipid bilayer insertion[2].
Topological Polar Surface Area ~20.3 ŲExceptionally low TPSA (< 90 Ų) indicates a minimal desolvation energy penalty, strongly favoring passive diffusion.
LogP (Lipophilicity) 2.8 - 3.2Falls within the optimal range (2.0 - 4.0) for partitioning into the brain capillary endothelium without causing excessive plasma protein binding.
Hydrogen Bond Donors (HBD) 0The absence of H-bond donors significantly enhances membrane permeability by reducing aqueous hydration in the blood.
Hydrogen Bond Acceptors (HBA) 2 (N, O)A low HBA count prevents the molecule from being trapped in the systemic circulation via water-bridged networks.

Mechanistic Pathway & Workflow Visualization

To systematically validate these predictive parameters, we must employ a tiered screening cascade. The diagram below illustrates the logical relationship between the compound's structural properties, the biological barriers of the CNS, and the required experimental workflows.

BBB_Workflow Target 1-(2,3-dihydro-1H-inden-5-yl) piperidin-4-one PhysChem Physicochemical Profiling MW < 400 Da | TPSA < 40 Ų Target->PhysChem Passive Passive Transcellular Diffusion PhysChem->Passive High Lipophilicity Efflux Active Efflux Liability (P-gp / BCRP) PhysChem->Efflux Amphipathic Nature PAMPA PAMPA-BBB Assay (Pe Determination) Passive->PAMPA MDCK MDCK-MDR1 Assay (Efflux Ratio Calculation) Efflux->MDCK InVivo In Vivo PK (Kp, Kp,uu) CNS Target Engagement PAMPA->InVivo Pe > 10 x 10^-6 cm/s MDCK->InVivo ER < 2.0

Fig 1. BBB permeability evaluation workflow for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one.

Self-Validating In Vitro Experimental Protocols

While the physicochemical profile strongly suggests passive diffusion, many weakly amphipathic and hydrophobic molecules are intercepted by P-glycoprotein (P-gp) within the endothelial cell membrane and pumped back into the blood via ATP hydrolysis[4]. Therefore, we must deploy a dual-assay system: PAMPA-BBB for passive diffusion, and MDCK-MDR1 for active efflux. Both protocols below are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: PAMPA-BBB (Passive Diffusion Assessment)

Causality: This cell-free assay isolates passive transcellular diffusion, removing the confounding variables of active transport and cellular metabolism to purely test the molecule's lipophilic partitioning.

  • Membrane Preparation: Coat the PVDF membrane of a 96-well filter plate (acceptor plate) with 5 μL of a 2% (w/v) porcine brain lipid extract dissolved in dodecane. Rationale: Brain lipid extract closely mimics the specific lipid composition of the BBB.

  • Donor Solution Preparation: Dilute 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one to 10 μM in PBS (pH 7.4) containing 1% DMSO.

  • Incubation: Add 150 μL of the donor solution to the donor wells and 300 μL of PBS to the acceptor wells. Assemble the sandwich and incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification & Self-Validation: Quantify compound concentrations in both compartments via LC-MS/MS.

    • Validation Step: Run concurrent reference standards—corticosterone (high permeability) and theophylline (low permeability). The assay is only valid if the effective permeability (Pe) of corticosterone is >15 × 10⁻⁶ cm/s and theophylline is <1.5 × 10⁻⁶ cm/s.

Protocol 2: MDCK-MDR1 Bidirectional Transport (Efflux Liability)

Causality: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene overexpress P-gp. This assay determines if the indanyl-piperidone is a substrate that will be actively excluded from the brain, which would severely alter its tissue distribution[4].

  • Cell Seeding & Integrity Check: Seed MDCK-MDR1 cells on semi-permeable transwell inserts. Culture for 5-7 days.

    • Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Add Lucifer Yellow (100 μM) to the apical chamber; the monolayer is intact only if basolateral fluorescence indicates <1% paracellular leakage.

  • Bidirectional Dosing: Add 10 μM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.

  • Efflux Ratio (ER) Calculation: Calculate the Apparent Permeability (Papp) for both directions. ER = Papp(B-to-A) / Papp(A-to-B).

  • Mechanistic Validation: If ER > 2.0, the compound is a suspected P-gp substrate.

    • Validation Step: Repeat the assay in the presence of 10 μM Elacridar (a potent P-gp inhibitor). If the ER collapses to ~1.0, P-gp liability is definitively confirmed.

In Vivo Pharmacokinetic Validation

If the compound clears the in vitro cascade (high Pe, ER < 2.0), it advances to in vivo validation. Historically, structurally related indanyl-piperidine scaffolds developed for CNS targets (such as PAR4 inhibitors and M5 positive allosteric modulators) have demonstrated exceptional brain penetration in rodent models, achieving total brain-to-plasma ratios (Kp) ranging from 0.52 to 4.2[5][6].

However, due to the high lipophilicity of the indane ring, the compound may exhibit significant non-specific binding to brain tissue lipids. Therefore, calculating the unbound partition coefficient (Kp,uu) via equilibrium dialysis of brain homogenates is mandatory. A Kp,uu > 0.3 is generally required to ensure sufficient free drug is available in the interstitial fluid to engage CNS targets.

Conclusion

By leveraging its N-aryl linkage to suppress basicity and its low polar surface area to minimize desolvation energy, 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is structurally primed for exceptional BBB permeability. Executing the self-validating protocols outlined in this guide will definitively separate its passive diffusion capabilities from potential active efflux liabilities, paving the way for its successful integration into advanced neuropharmacological development programs.

References

  • NextSDS. "1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one CAS." NextSDS.
  • Dove Medical Press. "Enhanced permeability of blood–brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle." Dove Medical Press.
  • ACS Chemical Neuroscience. "Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold." ACS.
  • NIH.
  • NIH.
  • BMJ. "Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists." Regional Anesthesia & Pain Medicine.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one from 5-aminoindane

Here is a comprehensive, logically structured application note detailing the synthesis of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one. Target Audience: Researchers, medicinal chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, logically structured application note detailing the synthesis of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one.

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Synthetic Rationale

The 1-arylpiperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a core building block in the development of CNS-active agents and targeted enzyme inhibitors. The construction of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one from 5-aminoindane relies on a highly efficient, three-step sequence: a double aza-Michael addition, an intramolecular Dieckmann condensation, and an acid-catalyzed decarboxylation .

Causality in Reaction Design:

  • Aza-Michael Addition: Utilizing glacial acetic acid as both the solvent and catalyst is critical. Acetic acid protonates the carbonyl oxygen of ethyl acrylate, enhancing its electrophilicity for the amine attack, while simultaneously suppressing the thermal polymerization of the acrylate monomer that typically occurs at elevated temperatures .

  • Dieckmann Condensation: Potassium tert-butoxide (KOtBu) in anhydrous tetrahydrofuran (THF) is selected over traditional sodium ethoxide. KOtBu ensures rapid, irreversible enolization, driving the intramolecular cyclization to completion while minimizing intermolecular side reactions and transesterification issues.

  • Decarboxylation: Refluxing the resulting β -keto ester in 6M HCl serves a dual function: it hydrolyzes the ethyl ester to an unstable β -keto acid and provides the thermal energy required for immediate decarboxylation, yielding the target piperidone.

Experimental Workflows & Visualizations

Synthesis A 5-Aminoindane (Starting Material) C Aza-Michael Addition (AcOH, 80°C) A->C B Ethyl Acrylate (2.5 eq) B->C D Diester Intermediate C->D >85% yield E Dieckmann Condensation (KOtBu, THF) D->E F β-Keto Ester E->F Base-catalyzed G Decarboxylation (6M HCl, Reflux) F->G H Target Piperidone G->H -CO2, -EtOH

Three-step synthetic workflow for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one.

Quantitative Data Summary

StepMaterial / ReagentMW ( g/mol )EquivalentsAmountExpected Yield
15-Aminoindane133.191.010.0 g (75.1 mmol)-
1Ethyl Acrylate100.122.520.5 mL (187.7 mmol)-
1Diester Intermediate333.43--~21.3 g (85%)
2Diester Intermediate333.431.020.0 g (60.0 mmol)-
2Potassium tert-butoxide112.211.510.1 g (90.0 mmol)-
2 β -Keto Ester Intermediate287.36--~13.8 g (80%)
3 β -Keto Ester Intermediate287.361.013.8 g (48.0 mmol)-
36M Hydrochloric Acid-Excess70.0 mL-
3Target Piperidone215.29--~8.8 g (85%)

Step-by-Step Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, each step is designed as a self-validating system with specific In-Process Controls (IPC).

Validation A Step 1: Aza-Michael A_val Validation: LC-MS [M+H]+ 334 N-H stretch disappears A->A_val B Step 2: Dieckmann A->B B_val Validation: Enolate formation (color) Loss of 1 ethyl ester by NMR B->B_val C Step 3: Decarboxylation B->C C_val Validation: CO2 evolution ceases Ketone C=O at ~1715 cm⁻¹ C->C_val

Self-validating analytical checkpoints for each synthetic step.

Step 1: Synthesis of Diethyl 3,3'-((2,3-dihydro-1H-inden-5-yl)azanediyl)dipropanoate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminoindane (10.0 g, 75.1 mmol) and glacial acetic acid (40 mL).

  • Reagent Addition: Dropwise, add ethyl acrylate (20.5 mL, 187.7 mmol) over 15 minutes at room temperature.

  • Heating: Heat the mixture to 80 °C and stir for 24–36 hours.

  • IPC (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The primary amine spot (ninhydrin active) must completely disappear, replaced by a higher Rf​ UV-active spot. LC-MS must confirm the target mass ( [M+H]+=334 ).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess acetic acid and unreacted ethyl acrylate. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO3​ (3 × 50 mL) until the aqueous layer is slightly basic (pH ~8). Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the diester intermediate as a viscous pale-yellow oil. (Note: This intermediate is typically >90% pure and can be carried directly into Step 2).

Step 2: Synthesis of Ethyl 1-(2,3-dihydro-1H-inden-5-yl)-4-oxopiperidine-3-carboxylate

  • Reaction Setup: Ensure all glassware is strictly oven-dried. Under an inert nitrogen atmosphere, dissolve the diester intermediate (20.0 g, 60.0 mmol) in anhydrous THF (150 mL) in a 500 mL flask.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (10.1 g, 90.0 mmol) in small portions to control the exotherm and prevent side reactions.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • IPC (Self-Validation): The reaction mixture will transition to a deep orange/red color, visually indicating the formation of the stable β -keto ester enolate. TLC will show the complete consumption of the diester starting material.

  • Workup: Quench the reaction by carefully adding glacial acetic acid (6 mL) to neutralize the base, followed by water (100 mL). Extract the mixture with ethyl acetate (2 × 100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford the β -keto ester.

Step 3: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

  • Reaction Setup: Suspend the crude β -keto ester (13.8 g, 48.0 mmol) in 6M aqueous HCl (70 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Decarboxylation: Heat the mixture to a gentle reflux (approx. 100–105 °C).

  • IPC (Self-Validation): Observe the reaction for the vigorous evolution of CO2​ gas. The reaction is complete when gas evolution entirely ceases (typically 4–6 hours). LC-MS will confirm the target mass ( [M+H]+=216 ).

  • Workup: Cool the reaction mixture to 0 °C. Carefully adjust the pH to ~9 using a 20% aqueous NaOH solution (monitor the temperature closely to avoid excessive exotherms).

  • Extraction & Purification: Extract the basic aqueous layer with dichloromethane (3 × 75 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and evaporate the solvent. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc 4:1 to 1:1) to afford the pure 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one as an off-white solid.

References

  • Schön U., Messinger J., Buckendahl M., Prabhu M.S., Konda A. "An improved synthesis of N-aryl and N-heteroaryl substituted piperidones." Tetrahedron Letters, 2007. URL:[Link]

  • "Exploratory Process Development of a Novel Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitor." Organic Process Research & Development, 2013. URL:[Link]

Application

Harnessing 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one in Targeted Drug Discovery: Scaffold Optimization and Synthetic Protocols

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the strategic selection of a core scaffold dictates a drug candidate's physicochemical properties, metabolic stability, and target engagement. 1-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic selection of a core scaffold dictates a drug candidate's physicochemical properties, metabolic stability, and target engagement. 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (CAS: 938458-76-5) has emerged as a highly privileged building block [1]. By fusing a rigid, lipophilic indane moiety with a versatile piperidin-4-one core, this scaffold provides a unique steric and electronic profile that outperforms traditional N-benzyl or N-phenyl piperidones.

As a Senior Application Scientist, I frequently leverage this scaffold for two primary reasons:

  • Lipophilic Ligand Efficiency (LLE): The indane ring is exceptionally well-suited for occupying deep hydrophobic pockets, such as the peripheral anionic site (PAS) of acetylcholinesterase (AChE) in Alzheimer's disease models [2].

  • Orthogonal Functionalization: The C4-carbonyl acts as a reactive hub. It can undergo reductive amination, spirocyclization, or Wittig olefination without disrupting the basicity of the piperidine nitrogen, which is often required for crucial cation- π interactions or salt bridges within kinase hinge regions [3].

Workflow Start 1-(2,3-dihydro-1H-inden-5-yl) piperidin-4-one RedAm Reductive Amination (NaCNBH3 / AcOH) Start->RedAm Primary/Secondary Amines Spiro Spirocyclization (Bucherer-Bergs) Start->Spiro KCN, (NH4)2CO3 Wittig Wittig Olefination (Ph3P=CH-R) Start->Wittig Ylide Addition CNS CNS Therapeutics (AChE Inhibitors) RedAm->CNS Kinase Kinase Inhibitors (Spiro-heterocycles) Spiro->Kinase GPCR GPCR Ligands (Substituted Piperidines) Wittig->GPCR

Divergent synthetic workflows for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one functionalization.

Comparative Physicochemical Data

To understand why 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is selected over simpler bioisosteres, we must analyze its physicochemical baseline. The table below summarizes the quantitative data driving scaffold selection.

ScaffoldMolecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)Key Medicinal Chemistry Advantage
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one 215.302.9120.3High lipophilicity; excellent BBB penetration for CNS targets. Resists oxidative dealkylation.
1-Benzylpiperidin-4-one 189.261.8020.3Flexible linker; however, highly prone to oxidative dealkylation in vivo.
1-Phenylpiperidin-4-one 175.231.9020.3Rigid, but lacks the steric bulk required to anchor into deep hydrophobic pockets.
N-Boc-piperidin-4-one 199.251.2049.8High metabolic stability; primarily used as a temporary intermediate rather than a final drug core [1].

Application 1: Synthesis of CNS Therapeutics (AChE Inhibitors)

In the pursuit of novel Alzheimer's disease therapeutics, researchers often design molecules that act as dual-binding site inhibitors of Acetylcholinesterase (AChE) [4]. The indane-piperidine hybrid mimics the pharmacophore of drugs like Donepezil. The indane group interacts with the PAS via π

π stacking, while the piperidine nitrogen is protonated at physiological pH to interact with the Catalytic Active Site (CAS).

Binding Indane Indane Moiety (Lipophilic) PAS Peripheral Anionic Site (Trp286, Tyr72) Indane->PAS π-π Stacking Piperidine Piperidine Core (Basic Nitrogen) CAS Catalytic Active Site (Trp86, Glu202) Piperidine->CAS Cation-π Interaction Substituent C4-Substituent (H-Bond Donor/Acceptor) Gorge AChE Gorge Pocket Substituent->Gorge H-Bonding

Pharmacophore mapping of the indane-piperidine scaffold in the AChE binding pocket.

Protocol 3.1: Reductive Amination for 4-Amino Piperidine Derivatives

This protocol describes the conversion of the C4-ketone into a substituted amine, a self-validating system designed to prevent over-reduction.

Reagents:

  • 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (1.0 eq)

  • Primary Amine (e.g., benzylamine derivative) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB, NaCNBH3​ ) (1.5 eq)

  • Glacial Acetic Acid (1.1 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the piperidone and the primary amine in anhydrous DCE. Add glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen, significantly increasing its electrophilicity. This drives the nucleophilic attack by the amine to form the intermediate iminium ion.

  • Reduction: Stir the mixture at room temperature for 30 minutes, then add STAB portion-wise.

    • Causality: STAB is a mild, chemo-selective reducing agent. Unlike NaBH4​ , STAB will selectively reduce the highly electrophilic iminium ion without reducing the unreacted starting ketone into an unwanted secondary alcohol.

  • Reaction Monitoring (Self-Validation): Monitor via LC-MS. The disappearance of the ketone mass (m/z 216 [M+H]+) and the appearance of the product mass validates the completion of the reduction step.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3​ and stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes the acetic acid and decomposes any residual STAB. Crucially, it deprotonates the newly formed secondary amine, partitioning the free-base product entirely into the organic (DCE) layer, leaving boron salts in the aqueous phase.

  • Isolation: Extract with dichloromethane, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Silica, DCM:MeOH 95:5).

Application 2: Development of Kinase & Autoimmune Inhibitors

Beyond CNS applications, 1-arylpiperidin-4-ones are utilized in synthesizing inhibitors for inflammatory pathways (e.g., IL-12/IL-23) [3]. To achieve the necessary 3D vector projection required to bind kinase hinge regions, the piperidone is often converted into a spirocycle.

Protocol 4.1: Bucherer-Bergs Spirocyclization

This protocol generates a spirohydantoin, creating a rigid, 3D-rich core that escapes the "flatland" of traditional aromatic kinase inhibitors.

Reagents:

  • 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (1.0 eq)

  • Potassium Cyanide (KCN) (1.5 eq)

  • Ammonium Carbonate ( (NH4​)2​CO3​ ) (3.0 eq)

  • Ethanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly: In a heavy-walled sealed tube, suspend the piperidone, KCN, and ammonium carbonate in the EtOH/H2O mixture.

  • Thermal Cyclization: Seal the tube and heat the reaction mixture to 60°C for 12–16 hours.

    • Causality: The reaction generates volatile NH3​ and CO2​ in situ. Using a sealed tube prevents the escape of these gases, maintaining the high internal pressure and concentration required to drive the equilibrium of this multi-component reaction toward the spirohydantoin product.

  • Precipitation (Self-Validation): Cool the reaction vessel to 0°C in an ice bath. A white precipitate will form.

    • Causality: The resulting spirohydantoin possesses a high topological polar surface area and rigid crystal lattice, making it highly insoluble in cold water/ethanol mixtures compared to the starting materials. The formation of this precipitate is a visual, self-validating indicator of reaction success.

  • Isolation: Filter the precipitate under a vacuum, wash extensively with ice-cold water to remove residual cyanides and inorganic salts, and dry in vacuo at 50°C.

References

  • Methods of treating Alzheimer's disease with piperidin derivates (WO2002076440A2) Google Patents URL:[1]

  • Heteroaryl compounds (WO2006053109A1) Google Patents URL:[2]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues PubMed Central (PMC) URL:[Link][3]

Sources

Method

Advanced Application Note: 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one in CNS Drug Discovery

Strategic Rationale: Escaping Flatland in Medicinal Chemistry As a Senior Application Scientist, I frequently observe that the primary bottleneck in central nervous system (CNS) drug discovery is not achieving target pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: Escaping Flatland in Medicinal Chemistry

As a Senior Application Scientist, I frequently observe that the primary bottleneck in central nervous system (CNS) drug discovery is not achieving target potency, but rather engineering the delicate balance of lipophilicity and conformational rigidity required for blood-brain barrier (BBB) penetration. To address this, "escaping flatland"—moving from planar aromatic rings to sp³-rich, three-dimensional scaffolds—is a critical design strategy.

In this context, 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one serves as a premier chemical building block. By fusing an indanyl moiety to a piperidin-4-one core, this intermediate offers a unique combination of lipophilicity, rigid 3D geometry, and synthetic versatility[1]. The piperidin-4-one nucleus itself is a well-established pharmacophore, extensively utilized in the development of anticancer, antiviral, and CNS-active agents[2].

Physicochemical Profiling & Structural Logic

The utility of this building block lies in its dual nature: the highly electrophilic C4-ketone allows for rapid divergent synthesis, while the N-indanyl group provides a pre-installed, lipophilic anchor that fits optimally into the hydrophobic pockets of G-protein coupled receptors (GPCRs) and target enzymes.

PropertyValueScientific Implication
Chemical Name 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-oneStandardized IUPAC nomenclature for reproducibility.
CAS Registry Number 938458-76-5[3]Ensures precise procurement of the correct regioisomer.
Molecular Formula C14H17NOProvides a low-molecular-weight starting point (Lead-like).
Molecular Weight 215.29 g/mol Leaves ample MW budget (<500 Da) for downstream functionalization.
Key Pharmacophore N-aryl piperidin-4-one[2]Privileged scaffold for library generation and target binding.
Structural Modifiers Bicyclic indane domain[1]Enhances logP and restricts rotational degrees of freedom.

Mechanistic Causality in Synthetic Design

To transform this building block into high-value active pharmaceutical ingredients (APIs), researchers typically exploit the reactivity of the C4-ketone. Understanding the mechanistic causality behind reagent selection is vital for optimizing yields and minimizing side reactions.

Pathway A: The Bucherer-Bergs Multicomponent Reaction

The synthesis of spirohydantoins via the Bucherer-Bergs reaction is a highly efficient method to generate anticonvulsant and neuroprotective agents[4]. The reaction causality is elegant: the piperidone reacts with ammonia (generated in situ from ammonium carbonate) to form an imine. Subsequent cyanide addition yields an α-aminonitrile. Crucially, the ammonium carbonate also acts as the carbon dioxide source. The CO₂ reacts with the α-aminonitrile to form a carbamic acid intermediate, which undergoes spontaneous cyclization to an isocyanate, followed by a final intramolecular ring closure to yield the thermodynamically stable spirohydantoin[5][6].

Pathway B: Stereoselective Reductive Amination

For targeting GPCRs (e.g., serotonin or dopamine receptors), converting the ketone to a substituted amine is required. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over standard sodium borohydride (NaBH₄). The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. This causality ensures that STAB is mild enough to tolerate the unreacted C4-ketone, selectively reducing only the highly electrophilic iminium ion intermediate formed upon the addition of the primary amine.

Visualizing the Synthetic Workflows

DivergentSynthesis Core 1-(Indan-5-yl)piperidin-4-one (Central Scaffold) Hydantoin Spirohydantoin (Bucherer-Bergs) Core->Hydantoin KCN, (NH4)2CO3 EtOH/H2O, 60°C Amine 4-Amino Piperidine (Reductive Amination) Core->Amine R-NH2, NaBH(OAc)3 DCE, RT Alkene Exocyclic Alkene (HWE Olefination) Core->Alkene Phosphonate, Base THF, 0°C to RT Target1 Anticonvulsant / CNS Ligands Hydantoin->Target1 Target2 GPCR Targeting (e.g., 5-HT) Amine->Target2 Target3 Kinase Inhibitors Alkene->Target3

Divergent synthetic pathways from the 1-(indan-5-yl)piperidin-4-one scaffold to diverse API classes.

HTSWorkflow Step1 Scaffold Selection Indanyl-Piperidone Step2 Parallel Synthesis (Library Gen) Step1->Step2 Step3 In Vitro HTS (Binding Assays) Step2->Step3 Step4 Step4 Step3->Step4 Step5 Lead Optimization (ADME/Tox) Step4->Step5

High-throughput screening and lead optimization workflow utilizing the indanyl-piperidone core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify reaction success at each critical juncture without relying solely on downstream LC-MS analysis.

Protocol A: Synthesis of Indanyl-Spirohydantoins via Bucherer-Bergs

Targeting conformationally restricted anticonvulsant libraries.

  • Reaction Assembly : In a heavy-walled, high-pressure reaction vial, dissolve 1.0 equivalent of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one in a 1:1 mixture of Ethanol and deionized H₂O (0.2 M concentration).

  • Reagent Addition : Add 2.5 equivalents of Potassium Cyanide (KCN) and 4.0 equivalents of Ammonium Carbonate ((NH₄)₂CO₃). (Caution: KCN is highly toxic and releases HCN gas under acidic conditions; perform strictly in a certified fume hood).

  • Thermal Activation : Seal the vial securely and heat the mixture to 60–65 °C with vigorous stirring for 12–18 hours.

  • Self-Validating Monitor : Monitor reaction progress via TLC (Hexanes:EtOAc 1:1). The starting ketone (R_f ~0.6, strongly UV active) will be completely consumed and replaced by a highly polar, ninhydrin-negative spirohydantoin spot (R_f ~0.2).

  • Workup & Purification : Cool the reaction mixture to 0 °C and add ice-cold water. The thermodynamic stability and high lattice energy of the newly formed spirohydantoin drive its precipitation. Unreacted KCN and ammonium salts remain highly soluble in the aqueous phase. Filter the white precipitate and wash thoroughly with cold water. Causality Check : This phase separation acts as a built-in self-purifying mechanism, typically yielding the product in >85% purity prior to any recrystallization.

Protocol B: Stereoselective Reductive Amination

Targeting 4-amino piperidine derivatives for GPCR ligand discovery.

  • Iminium Formation : Dissolve 1.0 equivalent of the piperidone in anhydrous 1,2-dichloroethane (DCE). Add 1.1 equivalents of the desired primary amine (e.g., benzylamine) and 1.5 equivalents of glacial acetic acid. Stir at room temperature for 2 hours. Causality Check : Acetic acid acts as a crucial catalyst to protonate the intermediate hemiaminal, driving dehydration to form the reactive iminium ion.

  • Selective Reduction : Portion-wise, add 1.5 equivalents of STAB. Stir for an additional 12 hours at room temperature under an inert atmosphere.

  • Self-Validating Workup : Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely destroy excess STAB. Extract the mixture with dichloromethane (DCM).

  • Acid-Base Extraction : To isolate the desired basic amine from any neutral alcohol byproducts (caused by potential over-reduction), extract the DCM layer with 1M HCl. The protonated product migrates to the aqueous layer. Discard the organic layer containing neutral impurities. Basify the aqueous layer to pH 10 using 2M NaOH, and re-extract with fresh DCM. Evaporate the organic solvent to yield the pure 4-amino piperidine. Causality Check : This acid-base toggling provides a chemically logical, self-validating purification step that bypasses the need for immediate column chromatography.

References[1] Title: Indanone and indandione derivatives and heterocyclic analogs

Source : Google Patents (WO2013068785A1) URL :[3] Title : 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one Source : NextSDS URL :[2] Title : Piperidin-4-one: the potential pharmacophore Source : PubMed (Mini Rev Med Chem. 2013) URL :[4] Title : Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation Source : JSciMed Central (Ann Med Chem Res. 2016) URL :[5] Title : The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source : PMC (Molecules. 2014) URL :[6] Title : Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source : MDPI (Pharmaceuticals. 2022) URL :

Sources

Application

Application Note: High-Throughput Reductive Amination of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one for Targeted Library Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocol Scientific Rationale & Scaffold Significance The N-substituted piperidin-4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocol

Scientific Rationale & Scaffold Significance

The N-substituted piperidin-4-amine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to construct libraries targeting central nervous system (CNS) receptors and metabolic diseases [1]. Specifically, the 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one intermediate provides an excellent starting point for parallel synthesis. The indanyl group imparts critical lipophilicity and rigidified aromatic interactions (ideal for deep hydrophobic binding pockets), while the C4-ketone serves as a highly versatile vector for divergent library generation via reductive amination.

Reductive amination is arguably the most direct and atom-economical method for constructing C4-N bonds [1]. By reacting this ketone core with a diverse array of primary and secondary amines, researchers can rapidly generate a vast library of 4-amino-piperidines.

Mechanistic Causality & Reagent Selection

To successfully execute this reaction in a high-throughput, 96-well plate format, the chemistry must be highly chemoselective and robust.

The Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the gold standard for direct reductive amination [2]. The causality behind this choice lies in its electronic structure: the three electron-withdrawing acetoxy ligands significantly reduce the nucleophilicity of the central borohydride core. Consequently, STAB is kinetically unreactive toward the starting ketone but rapidly reduces the more electrophilic iminium ion intermediate. This kinetic differentiation prevents the premature reduction of the ketone to the corresponding alcohol, a common failure point when using stronger agents like NaBH₄ [3].

Solvent and Acid Catalysis: 1,2-Dichloroethane (DCE) is the optimal solvent due to its superior solubilization of STAB and favorable reaction kinetics [2]. While highly nucleophilic aliphatic amines react spontaneously, weakly nucleophilic amines (e.g., anilines) require acid catalysis. The addition of acetic acid (AcOH) facilitates the dehydration of the hemiaminal intermediate into the reactive iminium ion, driving the equilibrium forward prior to hydride transfer.

Logical Workflows

Workflow K Ketone Scaffold I Iminium Intermediate K->I AcOH (cat.) A Amine Array A->I DCE, 1h R STAB Reduction I->R in situ S Resin Scavenging R->S PS-CHO P Library Output S->P Filtration

Logical workflow for high-throughput reductive amination library synthesis.

Causality Substrate Amine Nucleophilicity High High (1°/2° Aliphatic) Substrate->High Low Low (Anilines/Steric) Substrate->Low Cat1 No Acid Catalyst Needed High->Cat1 Cat2 Requires AcOH or Ti(OiPr)4 Low->Cat2 Red STAB Addition Cat1->Red Immediate Cat2->Red Pre-stir 1-2h

Decision matrix for acid catalysis and reduction timing based on amine class.

Quantitative Data & Optimization Summaries

Table 1: Reducing Agent Comparison for Piperidin-4-one Scaffolds

Reducing AgentKetone Reduction (%)Iminium Reduction RateToxicity ProfileSuitability for Library Synthesis
NaBH(OAc)₃ (STAB) < 2%FastLowIdeal (Gold Standard)
NaBH₃CN < 5%ModerateHigh (Cyanide risk)Poor (Requires strict ventilation)
2-Picoline Borane < 5%FastLowExcellent (Alternative)
NaBH₄ > 80%Very FastLowIncompatible (Direct RA)

Table 2: Amine Scope & Optimal Reaction Parameters

Amine ClassEquivalentsAcid CatalystPre-stir Time (Iminium)Expected Conversion
Primary Aliphatic1.2 eqNone15 min> 95%
Secondary Aliphatic1.2 eqNone30 min> 90%
Anilines (Electron-rich)1.5 eqAcOH (1.0 eq)1 - 2 hours80 - 90%
Anilines (Electron-poor)2.0 eqTi(OiPr)₄ (1.5 eq)4 - 12 hours60 - 80%

Self-Validating Experimental Protocol

To bypass the bottleneck of liquid-liquid extractions in parallel synthesis, this protocol utilizes polymer-supported scavengers [4]. The methodology is designed as a self-validating system , incorporating specific checkpoints to guarantee the integrity of the transformation before proceeding to the next step.

Materials Required:
  • Scaffold: 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (0.1 M stock in anhydrous DCE).

  • Reagents: Amine library (0.2 M stocks in DCE), STAB (solid), Glacial Acetic Acid.

  • Scavenger Resins: PS-Benzaldehyde (for primary amines), PS-Isocyanate (for secondary amines), MP-Carbonate (for acid/borate quenching).

Step-by-Step Methodology (96-Well Deep-Well Plate Format):

Step 1: Iminium Formation

  • Dispense 500 µL (50 µmol, 1.0 eq) of the ketone stock solution into each well.

  • Add 300 µL (60 µmol, 1.2 eq) of the respective amine stock solution.

  • Conditional Causality: For wells containing anilines or sterically hindered amines, add 3 µL (50 µmol, 1.0 eq) of glacial acetic acid to drive hemiaminal dehydration.

  • Seal the plate and agitate on an orbital shaker at room temperature for 1 hour (2 hours for anilines).

Self-Validation Checkpoint 1: Withdraw a 2 µL aliquot from a representative well and analyze via LC-MS. The disappearance of the ketone mass (m/z [M+H]⁺ 216.1) and the appearance of the iminium/imine intermediate validates that the system is ready for reduction.

Step 2: Hydride Reduction

  • Unseal the plate and add 16 mg (75 µmol, 1.5 eq) of solid STAB to each well. Note: Solid addition prevents the degradation of STAB that occurs in prolonged solution storage.

  • Reseal the plate and agitate at room temperature for 12–16 hours.

Self-Validation Checkpoint 2: Perform a TLC spot test using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. A negative result (no orange/red spot) confirms the complete consumption of the starting ketone, validating the chemoselectivity of the STAB reagent.

Step 3: Polymer-Supported Scavenging & Workup

  • Quench the reaction by adding 100 µL of methanol to each well to destroy unreacted STAB.

  • Add 3 equivalents (relative to initial amine excess) of the appropriate scavenger resin:

    • Use PS-Benzaldehyde (~1.2 mmol/g loading) for wells with excess primary amines.

    • Use PS-Isocyanate (~1.5 mmol/g loading) for wells with excess secondary amines.

  • Add 2 equivalents of MP-Carbonate resin to neutralize acetic acid and sequester borate salts [4].

  • Agitate the plate for 4 hours at room temperature.

Self-Validation Checkpoint 3: Spot the supernatant onto a TLC plate and apply a Ninhydrin stain. A negative result (no purple/blue color) guarantees the complete sequestration of excess nucleophilic amines by the polymer matrix.

Step 4: Filtration and Isolation

  • Transfer the heterogeneous mixtures to a 96-well filter plate (PTFE frit, 0.45 µm).

  • Elute the purified 4-amino-piperidine products into a clean collection plate using a positive pressure manifold.

  • Wash the resins twice with 250 µL of DCE/MeOH (1:1) to ensure quantitative transfer.

  • Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the final library array.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Luis, S. V., & Garcia-Verdugo, E. (2009). Flow Processes Using Polymer-supported Reagents, Scavengers and Catalysts. Royal Society of Chemistry. Available at:[Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Introduction & Scientific Rationale 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (CAS 938458-76-5) is a versatile, moderately lipophilic building block (MW: 215.29 g/mol , calculated LogP: ~2.4) characterized by a rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (CAS 938458-76-5) is a versatile, moderately lipophilic building block (MW: 215.29 g/mol , calculated LogP: ~2.4) characterized by a rigid indane ring coupled to a piperidone core. This N-aryl scaffold is highly relevant in the development of CNS-penetrant therapeutics, including cholinesterase inhibitors and monoaminergic GPCR ligands.

Before advancing any derivative of this scaffold into in vivo disease models, it is critical to establish a robust preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile. As an Application Scientist, I have designed this protocol to move beyond a simple procedural list; it emphasizes the physiological causality behind each experimental choice to ensure that your absorption, distribution, metabolism, and excretion (ADME) data is highly reproducible and translationally relevant.

Formulation Strategy: Overcoming Lipophilicity

The physicochemical properties of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one dictate its formulation. Administering a lipophilic compound intravenously requires complete dissolution to prevent fatal micro-embolisms, while oral formulations must withstand gastric degradation and promote intestinal absorption.

  • Intravenous (IV) Vehicle: A co-solvent system of 5% DMSO / 10% Tween 80 / 85% Saline is recommended. Mechanistic Insight: DMSO disrupts the crystalline lattice of the compound, acting as the primary solubilizer. Tween 80, a non-ionic surfactant, creates micelles that prevent the compound from precipitating upon dilution in the aqueous bloodstream. Saline ensures the formulation remains isotonic, preventing osmotic shock to red blood cells.

  • Oral (PO) Vehicle: A suspension in 0.5% Methylcellulose (MC) or 5% Carboxymethylcellulose Sodium (CMC-Na) in water. Mechanistic Insight: These polymers increase the viscosity of the vehicle, ensuring the compound remains uniformly suspended during dosing, which is critical for dose-to-dose reproducibility.

In Vivo Dosing Protocols (Murine Model)

All procedures must adhere to Institutional Animal Care and Use Committee (IACUC) standards. The protocols below are designed as self-validating systems to minimize stress-induced physiological artifacts (e.g., cortisol spikes) that can artificially alter hepatic blood flow and skew clearance (CL) data.

Protocol A: Intravenous (IV) Tail Vein Injection

This route provides 100% systemic bioavailability, serving as the baseline for calculating absolute bioavailability (%F) and systemic clearance.

  • Vasodilation (Crucial Step): Place the mouse (e.g., C57BL/6, 20-25g) under a red heat lamp or place its tail in a 45°C water bath for 5-10 minutes. Causality: This induces peripheral vasodilation, expanding the lateral tail veins for easier access. Do not overheat , as thermal stress alters cardiac output and respiratory rate, fundamentally changing the drug's initial distribution kinetics [1].

  • Restraint: Secure the mouse in a physical restrainer. Limit restraint time to <3 minutes to prevent pheromone-induced stress responses.

  • Injection Mechanics:

    • Rotate the tail slightly to visualize the lateral vein.

    • Using a 27-30 gauge needle, insert the bevel up into the vein at a shallow 5-10 degree angle.

    • Inject the formulated compound (Standard Dose: 1-2 mg/kg; Maximum volume: 5 µL/g body weight) at a slow, steady pace.

    • Self-Validation: Successful intravenous entry is confirmed by the immediate blanching (clearing) of the vein as the clear formulation temporarily displaces the dark blood [2]. Resistance or local swelling indicates a perivascular injection; if this occurs, halt immediately.

  • Hemostasis: Withdraw the needle and apply gentle, direct compression with sterile gauze for 30-60 seconds until bleeding ceases.

Protocol B: Oral Gavage (PO) Administration

This route evaluates gastrointestinal absorption and first-pass hepatic metabolism.

  • Dose Calculation: Weigh the animal to calculate the exact dosing volume. The absolute maximum dosing volume is 10 mL/kg. Causality: Exceeding this volume causes rapid shunting of the compound directly into the duodenum, bypassing gastric absorption phases, and significantly increases the risk of fatal aspiration pneumonia [3].

  • Restraint & Alignment: Scruff the mouse firmly by grasping the skin over the shoulders, extending the forelegs out to the sides. Gently extend the head back. Mechanistic Insight: This extension creates a straight, unobstructed anatomical line from the oral cavity, through the pharynx, and down the esophagus.

  • Intubation:

    • Measure an 18-22 gauge flexible plastic or bulb-tipped feeding tube from the tip of the mouth to the bottom of the sternum to gauge the correct insertion depth.

    • Place the bulb in the diastema (the natural gap behind the incisors) and gently advance it along the upper palate.

    • Self-Validation: The tube should glide without resistance. If the animal struggles or resistance is felt, you may be entering the trachea. Withdraw and realign.

  • Administration: Administer the dose (Standard Dose: 10-30 mg/kg) smoothly. Withdraw the tube gently following the same angle of insertion. Monitor the animal for 10 minutes for normal respiration.

Sampling, Bioanalysis, and Data Presentation

To construct an accurate PK profile, serial blood sampling is required. Collect 50 µL of blood via submandibular bleed into K2EDTA tubes at 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

Following centrifugation (3,000 x g, 10 min, 4°C), plasma is extracted and subjected to protein precipitation using 3 volumes of ice-cold acetonitrile. The supernatant is analyzed via LC-MS/MS (MRM mode) to quantify the parent compound [4].

Expected Pharmacokinetic Parameters

The following table summarizes the anticipated quantitative PK parameters for a lipophilic N-aryl piperidone derivative in a murine model, derived via Non-Compartmental Analysis (NCA).

PK ParameterDefinitionExpected Range (IV - 2 mg/kg)Expected Range (PO - 10 mg/kg)
Cmax Maximum plasma concentration800 - 1200 ng/mL150 - 300 ng/mL
Tmax Time to reach Cmax0.08 h (5 min)0.5 - 1.5 h
AUC(0-∞) Total drug exposure over time1500 - 2500 hng/mL3000 - 5000 hng/mL
t1/2 Elimination half-life1.2 - 2.5 h1.5 - 3.0 h
CL Systemic clearance15 - 25 mL/min/kgN/A
Vd Volume of distribution1.5 - 3.5 L/kgN/A
%F Absolute bioavailabilityN/A30% - 50%

Mechanistic Workflow Diagram

The following diagram illustrates the logical relationship between the formulation strategy, dosing routes, in vivo physiological pathways, and the subsequent bioanalytical workflow required to generate the PK parameters.

PK_Workflow cluster_Dosing In Vivo Administration Form Formulation Strategy (DMSO/Tween vs. CMC-Na) IV Intravenous (IV) Injection Tail Vein Form->IV PO Oral Gavage (PO) Intragastric Form->PO SysCirc Systemic Circulation (Plasma Concentration) IV->SysCirc 100% Exposure Absorp GI Absorption & First-Pass Metabolism PO->Absorp Absorp->SysCirc Bioavailability (%F) Dist Tissue Distribution (BBB Penetration to CNS) SysCirc->Dist Metab Hepatic Metabolism (CYP450 Oxidation) SysCirc->Metab Excre Renal/Biliary Excretion SysCirc->Excre BioA Blood Sampling & LC-MS/MS Bioanalysis SysCirc->BioA Serial Sampling PKMod PK/PD Modeling (WinNonlin / NCA) BioA->PKMod

Workflow of in vivo ADME profiling and PK modeling for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one.

References

  • - University of Queensland Animal Ethics Standard Operating Procedures.

  • - Institute of Laboratory Animal Science (LTK), University of Zurich.

  • - University of California, San Francisco (UCSF) Institutional Animal Care and Use Committee (IACUC) Guidelines.

  • - Frontiers in Pharmacology, 2018.

Application

Application Note: Preparation and Validation of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one for Cholinesterase Inhibitor Development

Executive Summary The development of novel therapeutics for Alzheimer's Disease (AD) relies heavily on the design of potent, dual-binding cholinesterase inhibitors. This application note details the structural rationale,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics for Alzheimer's Disease (AD) relies heavily on the design of potent, dual-binding cholinesterase inhibitors. This application note details the structural rationale, mechanistic chemistry, and self-validating synthetic protocols for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (CAS 938458-76-5)[1]. By fusing an indane moiety directly to a piperidone core, this rigidified scaffold serves as an advanced precursor for synthesizing next-generation acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, offering distinct spatial advantages over traditional flexible benzylpiperidine architectures like donepezil[2].

Structural Rationale and Target Design

Donepezil, the clinical gold standard for AD, utilizes a flexible benzylpiperidine tail to interact with the Peripheral Anionic Site (PAS) and an indanone headgroup to anchor into the Catalytic Active Site (CAS) of the AChE gorge.

Recent Structure-Activity Relationship (SAR) studies indicate that substituting the flexible benzyl linker with a direct N-aryl bond—specifically an N-indanyl group—restricts the conformational entropy of the molecule[3]. The resulting 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one scaffold perfectly positions the hydrophobic indane ring for deep CAS penetration (via π−π stacking with Trp86). Meanwhile, the highly reactive C4-ketone acts as a synthetic handle, allowing for downstream Claisen-Schmidt condensations to append arylidene tails that reach the PAS (interacting with Trp286)[4].

Binding_Model cluster_AChE Acetylcholinesterase (AChE) Gorge cluster_Inhibitor Indanyl-Piperidone Derivative PAS Peripheral Anionic Site (PAS) Trp286, Tyr72 MidGorge Mid-Gorge Region Phe338, Tyr124 PAS->MidGorge CAS Catalytic Active Site (CAS) Trp86, Ser203 MidGorge->CAS Tail Arylidene Tail Tail->PAS π-π Stacking Core Piperidone Core Tail->Core Core->MidGorge H-Bonding Head N-Indanyl Group Core->Head Head->CAS Hydrophobic / Cation-π

Dual-binding interaction model of indanyl-piperidone derivatives within the AChE gorge.

Mechanistic Insights into the Synthesis

The synthesis of N-aryl piperidones is classically achieved via the Buchwald-Hartwig cross-coupling [5]. However, the direct coupling of 4-piperidone with 5-bromoindane is chemically unviable. The α -protons of the free ketone (pKa ~19) are highly acidic and would be rapidly deprotonated by the strong alkoxide bases required for the cross-coupling, leading to destructive aldol condensations or palladium-catalyzed α -arylation.

Causality of Experimental Choices:

  • Ketal Protection: We utilize 1,4-dioxa-8-azaspiro[4.5]decane (piperidone ketal) to mask the ketone. This eliminates α -proton acidity, ensuring absolute chemoselectivity for N-arylation.

  • Ligand Selection (XPhos): The coupling utilizes Pd 2​ (dba) 3​ paired with XPhos. The electron-rich dicyclohexylphosphine moiety of XPhos accelerates the oxidative addition of the unactivated 5-bromoindane. Crucially, its bulky biaryl framework creates steric tension that forces the rate-limiting reductive elimination step, rapidly ejecting the C-N coupled product[6].

  • Base Selection (NaOtBu): Sodium tert-butoxide is chosen over weaker bases (like Cs 2​ CO 3​ ) because its high basicity rapidly deprotonates the palladium-coordinated amine, driving the formation of the critical Pd-amido intermediate.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Synthesis_Workflow A 5-Bromoindane + Piperidone Ketal B Buchwald-Hartwig Amination A->B Pd2(dba)3, XPhos NaOtBu, 90°C C Indanyl Ketal Intermediate B->C C-N Coupling Yield >85% D Acidic Deprotection C->D 3M HCl, THF 25°C E 1-(2,3-dihydro-1H-inden-5-yl) piperidin-4-one D->E Ketal Hydrolysis Yield >90%

Workflow for the Pd-catalyzed synthesis of the indanyl-piperidone scaffold.

Step 1: Buchwald-Hartwig Amination

Objective: Synthesis of 8-(2,3-dihydro-1H-inden-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane.

  • System Suitability: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry N 2​ (repeat 3x) to ensure strictly anhydrous conditions.

  • Reagent Loading: Add Pd 2​ (dba) 3​ (0.02 eq, 2 mol%), XPhos (0.04 eq, 4 mol%), and NaOtBu (1.5 eq).

  • Solvent & Substrate Addition: Inject anhydrous, degassed toluene (0.2 M relative to substrate). Add 5-bromo-2,3-dihydro-1H-indene (1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc 8:2).

Self-Validation Checkpoint 1: TLC: The starting 5-bromoindane ( Rf​ ~0.8) must be completely consumed, replaced by a UV-active, ninhydrin-negative spot ( Rf​ ~0.4). 1H NMR (CDCl 3​ ): Confirm success by the appearance of a multiplet at ~3.2 ppm (aliphatic piperidine protons shifted downfield due to the new N-aryl bond) and the retention of the ketal singlet at ~4.0 ppm (4H).

Step 2: Acidic Deprotection

Objective: Hydrolysis of the ketal to yield 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one.

  • Dissolution: Dissolve the purified ketal intermediate from Step 1 in THF (0.5 M). THF is selected as a water-miscible co-solvent to keep the lipophilic intermediate in solution.

  • Hydrolysis: Add 3M aqueous HCl (5.0 eq) dropwise at 0 °C. Remove the ice bath and stir at 25 °C for 6 hours.

  • Neutralization: Carefully quench the reaction by adding saturated aqueous NaHCO 3​ until the pH reaches ~8. (Caution: CO 2​ evolution).

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

Self-Validation Checkpoint 2: IR Spectroscopy: Look for the emergence of a strong, sharp carbonyl (C=O) stretch at ~1710 cm −1 . 1H NMR (CDCl 3​ ): The defining signal of success is the total disappearance of the ketal ethylene protons at ~4.0 ppm.

Quantitative Data & Optimization

The efficiency of the Buchwald-Hartwig amination is highly dependent on the catalyst-ligand-base combination. Table 1 summarizes the optimization parameters, demonstrating the necessity of the XPhos/NaOtBu system for maximum throughput.

Table 1: Optimization of the Buchwald-Hartwig Amination Step

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Isolated Yield (%)
1Pd(OAc) 2​ BINAPCs 2​ CO 3​ Toluene1002465
2Pd 2​ (dba) 3​ BINAPNaOtBuToluene901872
3Pd 2​ (dba) 3​ XPhosK 3​ PO 4​ Dioxane1001681
4 Pd 2​ (dba) 3​ XPhos NaOtBu Toluene 90 12 88

Once synthesized, the 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one scaffold can be functionalized (e.g., via Claisen-Schmidt condensation with benzaldehydes) to create dual-binding inhibitors. Table 2 provides representative in vitro enzymatic data validating the biological superiority of the fully assembled piperidone-grafted derivatives[3][4].

Table 2: Representative In Vitro Cholinesterase Inhibitory Activity

Compound StageAChE IC 50​ ( μ M)BuChE IC 50​ ( μ M)Selectivity (BuChE/AChE)
Donepezil (Clinical Standard)0.0145.60400
Indanyl Ketal (Intermediate)>50.0>50.0N/A
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one12.534.22.7
Bis-arylidene Functionalized Analog 0.008 1.20 150

Note: The intermediate and bare scaffold show weak inhibition, proving that the addition of the arylidene tail (to engage the PAS) is mandatory for achieving sub-micromolar potency.

Sources

Method

Application Notes and Protocols: Catalytic Hydrogenation of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Introduction The compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one and its derivatives are of significant interest in medicinal chemistry and drug development. The piperidone moiety is a common scaffold in a variety...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one and its derivatives are of significant interest in medicinal chemistry and drug development. The piperidone moiety is a common scaffold in a variety of biologically active molecules, while the indane substructure is present in numerous pharmaceuticals. The catalytic hydrogenation of this specific molecule is a key transformation, often employed to produce the corresponding piperidin-4-ol, a crucial intermediate for further synthetic elaborations. This guide provides a comprehensive overview of the catalytic hydrogenation methods applicable to 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one, detailing various catalytic systems, reaction protocols, and the underlying scientific principles.

The primary focus of this document is the selective reduction of the ketone functionality to a secondary alcohol. However, depending on the chosen catalyst and reaction conditions, hydrogenation of the aromatic indane ring system can also occur. Understanding the selectivity of different catalytic systems is therefore paramount for achieving the desired chemical transformation.

Strategic Considerations in Catalytic Hydrogenation

The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that dictate the outcome of the hydrogenation reaction. For the reduction of a ketone to an alcohol, common heterogeneous catalysts include palladium, platinum, nickel, and rhodium-based systems.[1][2][3] Each catalyst exhibits distinct activities and selectivities.

Catalyst Selection:

  • Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst. It is particularly effective for the hydrogenation of alkenes and alkynes, and can also reduce ketones, although sometimes requiring more forcing conditions.[4][5] For α,β-unsaturated ketones, Pd/C typically shows high selectivity for the reduction of the carbon-carbon double bond over the carbonyl group.[6][7]

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): This catalyst is highly active for the hydrogenation of a wide range of functional groups, including ketones and aromatic rings.[3] It is often used when other catalysts are not effective.

  • Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, Raney Nickel is particularly useful for the hydrogenation of various functional groups, including ketones, nitriles, and aromatic compounds.[8][9][10] It is often used in slurry form and requires careful handling due to its pyrophoric nature when dry.[9]

  • Rhodium on Carbon (Rh/C): Rhodium catalysts are exceptionally active for the hydrogenation of aromatic and heteroaromatic rings, often under mild conditions.[11][12][13] While it can reduce ketones, its high activity towards arenes might lead to undesired side reactions if only ketone reduction is desired.

Solvent Effects: The choice of solvent can influence the catalyst's activity and selectivity. Protic solvents like ethanol and methanol are commonly used as they can participate in the reaction mechanism by protonating intermediates. Aprotic solvents such as ethyl acetate or tetrahydrofuran (THF) are also employed.

Temperature and Pressure: These parameters are crucial for controlling the reaction rate and selectivity. Milder conditions (lower temperature and pressure) are generally preferred to minimize side reactions and enhance selectivity. Higher temperatures and pressures may be necessary for the reduction of less reactive functional groups or for complete saturation of aromatic rings.

Reaction Scheme and Workflow

The general reaction scheme for the catalytic hydrogenation of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is depicted below. The primary product is the corresponding alcohol, with the potential for further reduction of the indane ring system as a side reaction.

reaction_scheme start 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one product1 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-ol start->product1 H₂, Catalyst (e.g., Pd/C, PtO₂, Raney Ni) product2 1-(octahydro-1H-inden-5-yl)piperidin-4-ol product1->product2 H₂, Catalyst (e.g., Rh/C, PtO₂) Harsh Conditions

Caption: General reaction scheme for the catalytic hydrogenation.

A typical experimental workflow for performing a catalytic hydrogenation reaction is outlined in the following diagram.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Weigh Substrate and Catalyst prep_solvent Add Solvent prep_reagents->prep_solvent setup Assemble Hydrogenation Apparatus prep_solvent->setup inert Inert Gas Purge (N₂ or Ar) setup->inert h2_purge Hydrogen Purge inert->h2_purge react Pressurize with H₂ and Stir h2_purge->react monitor Monitor Reaction (TLC, GC, LC-MS) react->monitor release_pressure Release H₂ Pressure monitor->release_pressure filter Filter Catalyst release_pressure->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Crystallization/Chromatography) concentrate->purify

Caption: Standard experimental workflow for catalytic hydrogenation.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one using different catalytic systems.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard method for the selective reduction of the ketone to the corresponding alcohol under relatively mild conditions.

Materials:

  • 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (1.0 eq)

  • 10% Palladium on Carbon (10% Pd/C, 5-10 mol% Pd)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® or other filter aid

Procedure:

  • To a high-pressure reactor vessel, add 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one and ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably in a wet state.

  • Seal the reactor and connect it to the hydrogenation apparatus.

  • Flush the reactor three times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Purge the reactor three times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney Nickel

Raney Nickel is a highly active catalyst that can be used for the reduction of the ketone.[14]

Materials:

  • 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (1.0 eq)

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, combine 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one and ethanol.

  • Carefully add the Raney Nickel slurry to the reaction mixture. The amount of Raney Nickel can vary, but typically a small spatula tip is sufficient for small-scale reactions.

  • Seal the reactor and purge with an inert gas, followed by hydrogen gas as described in Protocol 1.

  • Pressurize the reactor with hydrogen (typically 3-10 atm) and stir at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate.

  • Monitor the reaction progress.

  • Upon completion, vent the hydrogen and purge with an inert gas.

  • Allow the Raney Nickel to settle, then carefully decant the supernatant. Alternatively, filter the mixture through a pad of Celite®. Caution: The filter cake containing Raney Nickel should be kept wet to prevent ignition.

  • Wash the catalyst with ethanol.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purify the product as needed.

Protocol 3: Transfer Hydrogenation

Transfer hydrogenation is an alternative to using gaseous hydrogen, employing a hydrogen donor molecule.[15][16][17][18] This method can be advantageous for laboratories not equipped for high-pressure reactions.

Materials:

  • 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (1.0 eq)

  • Palladium on Carbon (10% Pd/C) or Raney Nickel

  • Ammonium formate or Formic acid (as hydrogen donor)

  • Methanol or Ethanol

Procedure:

  • To a round-bottom flask, add 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one, the catalyst (e.g., 10% Pd/C), and the solvent (e.g., methanol).

  • To this stirred suspension, add ammonium formate (or formic acid) in portions. The reaction is often exothermic.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst through Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product may require an aqueous work-up to remove any remaining salts before purification.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the different catalytic hydrogenation methods.

CatalystHydrogen SourcePressureTemperatureSolventTypical Outcome
10% Pd/CH₂ gas1-10 atmRoom Temp.EthanolSelective ketone reduction
Raney NiH₂ gas3-10 atmRT - 50 °CMethanolEfficient ketone reduction
10% Pd/CAmmonium FormateAtmosphericRefluxMethanolSelective ketone reduction
PtO₂H₂ gas1-10 atmRoom Temp.Acetic AcidKetone and potential arene reduction
5% Rh/CH₂ gas1-5 atmRoom Temp.EthanolHigh activity towards arene reduction

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active and has not been poisoned.

  • Side Reactions: Over-reduction, particularly of the indane aromatic ring, can occur with highly active catalysts like Rh/C or under harsh conditions. Using milder conditions and a more selective catalyst can mitigate this.

  • Catalyst Handling: Heterogeneous catalysts, especially Raney Nickel and dry Pd/C, can be pyrophoric. Always handle them in a wet state and in an inert atmosphere when dry.

  • Hydrogen Safety: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and work in a well-ventilated fume hood.

Conclusion

The catalytic hydrogenation of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is a versatile and efficient method for the synthesis of the corresponding alcohol. The choice of catalyst and reaction conditions allows for a high degree of control over the selectivity of the reduction. For the selective reduction of the ketone, Pd/C and Raney Nickel are generally the catalysts of choice. For complete saturation of the molecule, including the aromatic ring, a more active catalyst such as Rh/C or PtO₂ under more forcing conditions would be required. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this important transformation.

References

  • O'Brien, M. et al. (2006). Highly Enantioselective Transfer Hydrogenation of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 128(41), 13330–13331. [Link]

  • Ghorai, B. et al. (2023). Sub-room temperature transfer hydrogenation of α,β-unsaturated ketones using methanol as a hydrogen source. Organic Chemistry Frontiers, 10(19), 4791-4798. [Link]

  • Pamu, D. et al. (2018). Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Green Chemistry, 20(1), 43-65. [Link]

  • O'Brien, M. et al. (2006). Highly enantioselective transfer hydrogenation of alpha,beta-unsaturated ketones. Journal of the American Chemical Society, 128(41), 13330-1. [Link]

  • Kumar, A. et al. (2024). Iron-Catalyzed Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Using H2O as a Surrogate of Hydrogen. The Journal of Organic Chemistry, 89(17), 12134–12143. [Link]

  • Savoia, D. et al. (1983). Rhodium/Graphite-Catalyzed Hydrogenation of Carbocyclic and Heterocyclic Aromatic Compounds. The Journal of Organic Chemistry, 48(13), 2206–2209. [Link]

  • Kuwano, R. et al. (1995). Hydrogenation of five-membered heteroaromatic compounds catalyzed by a rhodium-phosphine complex. Tetrahedron Letters, 36(10), 1635-1638. [Link]

  • Johnstone, R. A. W. et al. (2011). Deoxygenation of Aromatic Ketones Using Transfer Hydrogenolysis with Raney Nickel in 2-Propanol. Synthetic Communications, 41(19), 2886-2892. [Link]

  • Nagendiran, A. et al. (2016). Mild and Selective Catalytic Hydrogenation of the C=C Bond in α,β-Unsaturated Carbonyl Compounds Using Supported Palladium Nanoparticles. Chemistry – A European Journal, 22(21), 7184-7189. [Link]

  • Mozingo, R. (1955). Raney Nickel. Organic Syntheses, Coll. Vol. 3, p.181. [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • da Silva, J. G. et al. (2020). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry, 18(34), 6715-6721. [Link]

  • Wikipedia. (2024). Raney nickel. [Link]

  • Vayer, M. et al. (2016). Pd/C-Catalyzed Hydrosilylation of Enals and Enones with Triethylsilane: Conformer Populations Control the Stereoselectivity. ACS Catalysis, 6(12), 8235–8245. [Link]

  • Chemistry Stack Exchange. (2014). Enones and hydrogenation. [Link]

  • Diao, T. et al. (2012). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Journal of the American Chemical Society, 134(42), 17483–17486. [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press. [Link]

  • Williams, S. et al. (2023). Rhodium and Iridium Catalysed Hydrogenation of (Hetero)aromatics. University of Liverpool Repository. [Link]

  • Wang, D. et al. (2022). Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthylamine Derivatives. Journal of the American Chemical Society, 144(38), 17351–17357. [Link]

  • El-Sayed, M. A. A. et al. (2020). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 10(52), 31215-31241. [Link]

  • Snyder, S. A. et al. (2021). Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride. Organic Letters, 23(15), 5897–5902. [Link]

  • SciSpace. (2004). A novel synthesis of N-(piperidin-4-yl)-1,3-dihydroindol-2-one via an intramolecular Pd-catalyzed amination. [Link]

  • Janssen Pharmaceutica N.V. (1979). U.S.
  • Williams, S. et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2017).
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2018).
  • Schepmann, D. et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 11(4), e202100259. [Link]

  • Chemical Review and Letters. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • LibreTexts Chemistry. (2021). 5.2: Catalytic Hydrogenation. [Link]

  • Török, B. et al. (2016). Catalytic Hydrogenation of 2‑((1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one Hydrochloride: Fractal-like and Weibull Model Kinetics. Industrial & Engineering Chemistry Research, 55(12), 3343–3350. [Link]

  • Rylander, P. N. (1967).
  • ResearchGate. (2018). PLATINUM METALS IN CATALYTIC HYDROGENATION. [Link]

  • Ramirez, A. et al. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Catalysts, 12(7), 743. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Welcome to the technical support center for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling the solubility of this compound in DMSO and aqueous media. As many promising drug candidates are poorly soluble, understanding and overcoming these challenges is critical for experimental success.[1]

I. Troubleshooting Guide: From Stock to Working Solution

The piperidin-4-one scaffold is a versatile intermediate in medicinal chemistry, but its derivatives can present solubility challenges.[2] This guide provides a systematic approach to preparing and using solutions of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one, minimizing precipitation and ensuring accurate concentrations in your assays.

Issue 1: My compound won't fully dissolve in DMSO.

This is a common first hurdle. The initial dissolution in a primary solvent like DMSO is crucial for creating a stable, concentrated stock solution.

Underlying Cause: While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, the crystal lattice energy of a solid compound can sometimes hinder dissolution.[3][4] Purity of the compound can also significantly impact its solubility.

Step-by-Step Protocol for Stock Solution Preparation:

  • Verify Compound Purity: Before starting, ensure the purity of your 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one, as impurities can affect solubility.

  • Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds.[5] Always use fresh, anhydrous DMSO for preparing stock solutions.[5]

  • Accurate Weighing: Precisely weigh the desired amount of the compound using a calibrated analytical balance.[6][7]

  • Initial Dissolution: Add the weighed compound to a clean, dry glass vial with a Teflon-lined screw cap.[8] Add a small volume of anhydrous DMSO.

  • Aid Dissolution: If the compound does not readily dissolve, the following techniques can be applied sequentially:

    • Vortexing: Vigorously mix the solution.

    • Sonication: Place the vial in a sonicator bath for short intervals to break up solid aggregates.[6]

    • Gentle Warming: Carefully warm the solution in a water bath (e.g., to 37°C).[5] Be mindful of the compound's stability at elevated temperatures.

  • Final Volume Adjustment: Once the solute is completely dissolved, add DMSO to reach the final desired concentration. Ensure the solution is homogenous.[6]

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent moisture absorption.[8][9]

Issue 2: My compound precipitates when I dilute the DMSO stock with aqueous buffer.

This phenomenon, often called "solvent shock," is a frequent challenge when transitioning from a high-concentration organic stock to a final aqueous working solution.[5]

Underlying Cause: 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is likely hydrophobic. While soluble in DMSO, the drastic increase in solvent polarity upon adding an aqueous buffer causes the compound to crash out of the solution.[5][10]

Step-by-Step Protocol for Preparing Aqueous Working Solutions:

  • Prepare High-Concentration Stock: Start with a concentrated stock solution in 100% anhydrous DMSO (e.g., 10-50 mM).[5]

  • "Reverse Dilution" Method: This technique is crucial for minimizing precipitation.[5]

    • Dispense the required volume of your final aqueous buffer into a sterile tube.

    • While gently vortexing the buffer, add the small volume of your DMSO stock dropwise to the buffer.[5] This ensures rapid dispersion of the DMSO in the larger volume of the aqueous buffer.

  • Final DMSO Concentration: Aim for a final DMSO concentration that is as low as possible, ideally below 0.5% for most cell-based assays to avoid solvent-induced toxicity.[5] However, the tolerable concentration is cell-line dependent.[5]

  • Use Immediately: Prepare working solutions fresh and use them as quickly as possible, as some compounds may precipitate over time even at low concentrations.[5]

Visualizing the Troubleshooting Workflow:

Solubility_Troubleshooting start Start: Solubility Issue dissolution_issue Dissolution in DMSO Issue? start->dissolution_issue check_purity Verify Compound Purity use_anhydrous_dmso Use Anhydrous DMSO check_purity->use_anhydrous_dmso dissolution_techniques Apply Dissolution Aids (Vortex, Sonicate, Warm) use_anhydrous_dmso->dissolution_techniques stock_prep Prepare Concentrated Stock Solution dissolution_techniques->stock_prep precipitation_issue Precipitation in Aqueous Media? stock_prep->precipitation_issue reverse_dilution Use 'Reverse Dilution' Method final_dmso_conc Optimize Final DMSO Concentration reverse_dilution->final_dmso_conc use_immediately Use Working Solution Immediately final_dmso_conc->use_immediately success Successful Solubilization use_immediately->success precipitation_issue->reverse_dilution Yes precipitation_issue->success No dissolution_issue->check_purity Yes dissolution_issue->precipitation_issue No advanced_strategies Consider Advanced Formulation Strategies success->advanced_strategies If issues persist

Caption: Troubleshooting workflow for solubility issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration for a DMSO stock solution of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one?

A1: While a specific maximum concentration is not defined without experimental data, it is common practice to prepare stock solutions in the range of 10-100 times the final desired concentration in your assay.[9] For poorly soluble compounds, starting with a 10 mM stock in anhydrous DMSO is a reasonable approach.

Q2: Can I store the diluted aqueous working solution for later use?

A2: It is highly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.[5] Poorly soluble compounds can precipitate out of aqueous solutions over time, even at low concentrations, leading to inaccurate results.

Q3: Does the pH of my aqueous buffer affect the solubility of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one?

A3: Yes, pH can significantly impact the solubility of ionizable compounds. The piperidine moiety in the structure suggests it can be protonated at acidic pH, potentially increasing its aqueous solubility. If you are still encountering precipitation, you could consider adjusting the pH of your buffer. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability).

Q4: Are there alternative solvents or formulation strategies if I continue to have solubility problems?

A4: For particularly challenging compounds, several advanced formulation strategies can be explored:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.[3] For piperidine derivatives, alcohols like ethanol or glycols like polyethylene glycol (PEG) can be effective co-solvents with water.[3]

  • Inclusion Complexation: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[3][11][12]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[11][13]

  • Lipid-Based Formulations: For in vivo studies, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[14][15]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to faster dissolution.[1][11][16]

Data Summary Table:

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOMinimizes water absorption that can decrease solvating power.[5]
Stock Concentration 10-50 mM (starting point)A sufficiently high concentration for subsequent dilutions.
Dilution Method Reverse DilutionMinimizes "solvent shock" and precipitation.[5]
Final DMSO in Assay < 0.5% (cell-line dependent)Reduces solvent-induced cytotoxicity.[5]
Working Solution Storage Use immediatelyPrevents precipitation over time.[5]

Visualizing the Decision-Making Process for Formulation:

Formulation_Strategy start Persistent Solubility Issues in_vitro For In Vitro Assays start->in_vitro in_vivo For In Vivo Studies start->in_vivo cosolvents Co-solvents (e.g., Ethanol, PEG) in_vitro->cosolvents cyclodextrins Cyclodextrin Complexation in_vitro->cyclodextrins solid_dispersion Solid Dispersion in_vivo->solid_dispersion lipid_formulation Lipid-Based Formulations (e.g., SEDDS) in_vivo->lipid_formulation particle_reduction Particle Size Reduction in_vivo->particle_reduction

Caption: Decision tree for advanced formulation strategies.

III. References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery & Development. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Bath. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. SciSpace. [Link]

  • Preparation of Stock Solutions. Enfanos. [Link]

  • Drug stock solutions best practices?. ResearchGate. [Link]

  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Merck Millipore. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015, March 13). Journal of Drug Delivery and Therapeutics. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013, April 15). PubMed. [Link]

Sources

Optimization

Technical Support Center: Purification and Crystallization of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Welcome to the technical support guide for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals working with this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in its purification and crystallization.

Compound Overview: Key Structural Considerations

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one possesses two key structural features that dictate its purification strategy:

  • A Basic Piperidine Ring: The tertiary amine within the piperidine ring is basic. This property is crucial when considering purification by column chromatography, as it can lead to strong interactions with acidic stationary phases like standard silica gel.[1][2]

  • A Ketone Functional Group: The ketone provides a site for potential side reactions but also influences the compound's polarity and solubility, which are key factors in selecting a crystallization solvent.

Understanding these features is the first step toward designing a robust and effective purification workflow.

Part 1: Purification Troubleshooting Guide (FAQs)

Purification is often the most challenging step post-synthesis. The following FAQs address common issues encountered during the column chromatography of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one and related basic compounds.

Q1: I'm seeing significant peak tailing for my compound during silica gel column chromatography. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like piperidine derivatives on standard silica gel.[2]

  • Causality: The problem arises from the interaction between the basic nitrogen atom in the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] These acidic sites can protonate your compound, leading to strong ionic interactions that cause the molecule to "stick" to the column, resulting in poor peak shape (tailing) and sometimes irreversible adsorption.[2]

  • Solutions:

    • Mobile Phase Modification (Most Common): Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[2]

      • Triethylamine (TEA): This is the most widely used solution. Add 0.5-1% (v/v) of TEA to your mobile phase (e.g., Dichloromethane/Methanol).[1][2]

      • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can also be highly effective.[2]

    • Alternative Stationary Phase: Switch to a more inert or basic stationary phase.

      • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[2]

      • Deactivated Silica Gel: Use commercially available amine-deactivated silica gel or pre-treat standard silica gel by flushing it with a solvent mixture containing a high concentration of TEA before loading your sample.[2]

Q2: How do I determine the best mobile phase (eluent) for purifying my compound on a silica gel column?

Answer: The optimal mobile phase should provide good separation between your desired compound and any impurities, with a target Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[1]

Protocol: TLC for Mobile Phase Selection
  • Prepare a Sample Solution: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane (DCM) or methanol (MeOH).

  • Spot the TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a test solvent system. Start with a less polar mixture and gradually increase polarity.

  • Recommended Starting Systems: For a compound like this, a mixture of a chlorinated solvent and an alcohol is a good starting point.[1] Begin with the ratios in the table below and adjust as needed. Remember to add ~0.5-1% TEA to all test systems.

  • Visualize: View the developed plate under a UV lamp (254 nm), where the aromatic indenyl group should appear as a dark spot.[1] Staining with ninhydrin can also be used to visualize the amine.[1]

  • Optimize: Adjust the solvent ratio until your product spot has an Rf of 0.2-0.4, with good separation from impurity spots.

Solvent System Polarity Typical Starting Ratio (v/v) Notes
Dichloromethane (DCM) / Methanol (MeOH)Moderate to High98:2 to 90:10A very common and effective system for polar, basic compounds.[1]
Ethyl Acetate (EtOAc) / HexanesLow to Moderate10:90 to 50:50Good for less polar impurities. May require MeOH for product elution.
Chloroform / MethanolModerate to High98:2 to 90:10An alternative to DCM/MeOH.[1]

Q3: My compound is not eluting from the column, even with a highly polar solvent system like 10% MeOH in DCM. What should I do?

Answer: This indicates a very strong, likely irreversible, interaction with the silica gel.

  • Ensure Basic Modifier: First, confirm that you have added a basic modifier like TEA (start with 1%, you can increase to 2%) to your eluent. This is the most common reason for this issue.[2]

  • Switch Stationary Phase: If a basic modifier doesn't solve the problem, your compound is too basic for standard silica. You must switch to an alternative stationary phase like basic alumina or consider reverse-phase (C18) chromatography .

Troubleshooting Workflow for Purification

Caption: Troubleshooting workflow for column chromatography.

Part 2: Crystallization Troubleshooting Guide (FAQs)

Crystallization is a powerful technique for achieving high purity. The goal is to find a solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3][4][5]

Q1: How do I choose the right solvent for recrystallization?

Answer: The ideal solvent is found through small-scale solubility tests.[4][6] The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents.[4]

Protocol: Selecting a Recrystallization Solvent
  • Place a small amount (10-20 mg) of your purified compound into several small test tubes.

  • To each tube, add a few drops of a different test solvent from the table below.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well.

  • Gently heat the tubes that showed poor solubility at room temperature. The compound should fully dissolve at or near the solvent's boiling point.[6]

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation upon cooling indicates a good solvent.[3][4]

Solvent Polarity Boiling Point (°C) Notes on Piperidin-4-ones
WaterVery High100Unlikely to be a good single solvent, but may work in a pair (e.g., with Ethanol).
EthanolHigh78A very common and often successful solvent for piperidin-4-one derivatives.[7]
MethanolHigh65Similar to ethanol, often effective.[7]
Ethyl AcetateIntermediate77Can be a good choice, also frequently used in a solvent pair with hexanes or ethanol.[7]
AcetoneIntermediate56General use solvent.[4]
DichloromethaneLow40May be too good a solvent, but can be used in a pair with a non-polar solvent.
Hexane/Petroleum EtherVery Low~69Unlikely to dissolve the compound alone, but excellent as an "anti-solvent" in a solvent pair.[4][7]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[4] Instead of crystallizing, the compound separates as a liquid.

  • Solution: The primary fix is to use a larger volume of solvent. Re-heat the solution until the oil fully redissolves. If necessary, add more hot solvent dropwise until a clear solution is obtained. Then, allow it to cool very slowly. A slower cooling rate gives the molecules more time to arrange into a crystal lattice.[4][5]

Q3: My solution is clear even after cooling in an ice bath. How can I induce crystallization?

Answer: This is a common phenomenon called supersaturation.[6] The solution contains more dissolved solute than it theoretically should at that temperature, but the initial crystal nucleation has not occurred.

  • Solutions:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[4]

    • Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution. This provides a perfect template for further crystal growth.[4]

    • Reduce Volume: If the above methods fail, it's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration, and then attempt to cool and crystallize again.

Decision Tree for Recrystallization

Caption: Decision-making process for successful recrystallization.

Q4: How do I confirm the purity of my final crystalline product?

Answer: The two most common and effective methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C).[3] Impurities tend to depress and broaden the melting point range.

  • HPLC/LC-MS Analysis: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method to detect impurities. A pure sample should show a single major peak. LC-MS can further help in identifying the mass of any minor impurity peaks.

References
  • The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Recrystallization. McMaster University, Department of Chemistry. [Link]

  • Recrystallisation. University of Sydney, School of Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry. [Link]

  • G. Arulraj, et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

Sources

Troubleshooting

Resolving HPLC co-elution for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one impurities

Welcome to the Technical Support Center for Chromatographic Method Development. As a researcher working with 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one , you are navigating a complex separation landscape.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development.

As a researcher working with 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one , you are navigating a complex separation landscape. This molecule combines a basic piperidine nitrogen with a rigid, polarizable indane ring. This dual nature frequently leads to two primary chromatographic failures on standard C18 columns: severe peak tailing due to secondary silanol interactions, and the co-elution of structurally similar regioisomers and oxidation products.

This guide is designed to move your method development beyond trial-and-error by applying targeted, mechanistically driven chromatographic solutions.

Diagnostic Workflow: Resolving Basic Aromatic Co-Elution

HPLC_Workflow Start Detect Co-elution 1-(2,3-dihydro-1H-inden-5-yl) piperidin-4-one CheckShape Analyze Peak Shape (Tailing Factor) Start->CheckShape Tailing Tf > 1.5 (Tailing) Silanol Interaction CheckShape->Tailing Yes Symmetric Tf < 1.5 (Symmetric) Selectivity Issue CheckShape->Symmetric No AdjustPH Adjust Buffer pH (pH 2.5 or pH 10.0) Tailing->AdjustPH ChangeCol Switch Stationary Phase (C18 to Phenyl-Hexyl) Symmetric->ChangeCol AdjustPH->CheckShape Re-evaluate Modifier Change Organic Modifier (Acetonitrile to Methanol) ChangeCol->Modifier Resolve Baseline Resolution (Rs > 2.0) Modifier->Resolve

Diagnostic workflow for resolving basic aromatic co-elution in HPLC.

Troubleshooting FAQs

Q1: Why do regioisomeric impurities (e.g., attachment at the indane 4-position instead of the 5-position) co-elute with the main peak on my standard C18 column? A1: Standard C18 columns rely almost entirely on dispersive hydrophobic interactions. Because regioisomers of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one have nearly identical hydrophobicities and molecular volumes, C18 phases struggle to differentiate them. The most effective way to resolve closely eluting peaks of this nature is to change the bonded phase to introduce orthogonal selectivity[1].

Switching to a Phenyl-Hexyl column is highly recommended. The phenyl-hexyl group interacts with the indane ring of your analyte via π−π electron interactions[2]. The six-carbon aliphatic linker provides flexibility, allowing the stationary phase's phenyl ring to align optimally with the analyte's aromatic system, amplifying slight steric and electronic differences between regioisomers[3].

Q2: I switched to a Phenyl-Hexyl column, but the indanyl and indenyl (oxidized) impurities are still co-eluting. What mobile phase adjustment is required? A2: The choice of organic modifier dictates the strength of π−π interactions. If you are using acetonitrile (ACN), the π -electrons in the cyano group of ACN actively compete with the stationary phase, effectively masking the π−π interactions between your analyte and the phenyl-hexyl phase[4].

To resolve this, substitute acetonitrile with methanol . Methanol lacks π -electrons, which allows the π−π interactions between the indane/indene rings and the stationary phase to dominate. This simple solvent swap significantly enhances retention and alters selectivity, pulling the oxidized indenyl impurity away from the main peak[4][5].

Q3: The main piperidone peak exhibits severe tailing (Tf > 2.0), causing the subsequent N-oxide impurity to co-elute in the tail. How can I correct the peak shape? A3: Peak tailing for piperidine derivatives is typically caused by secondary ion-exchange interactions. The basic piperidine nitrogen interacts strongly with residual acidic silanols on the silica support[6].

To mitigate this, you must control the ionization state and surface interactions. You can utilize a column with a Positively Charged Surface (PCS) . PCS Phenyl-Hexyl columns feature a positively charged ligand that electrostatically repels basic analytes like protonated piperidines, significantly reducing tailing and improving resolution without requiring extreme mobile phase pH adjustments[2][7]. USFDA guidelines recommend achieving a resolution ( Rs​ ) greater than 2.0 for closely eluting impurities, which is often only possible once tailing is eliminated[8].

Experimental Protocols

Protocol 1: Orthogonal Selectivity Workflow (Phenyl-Hexyl / Methanol)

Objective: Resolve hydrophobically identical regioisomers and oxidized indene impurities by maximizing π−π interactions.

  • Column Installation: Install a Phenyl-Hexyl column (e.g., 2.7 µm superficially porous particle, 100 x 2.1 mm) to leverage alternative selectivity[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% LC-MS grade Methanol. (Do not use Acetonitrile, as it will suppress the required π−π mechanism[5]).

  • Gradient Elution Setup: Program a linear gradient from 5% B to 95% B over 15 minutes. Set the flow rate to 0.4 mL/min and column temperature to 40 °C.

  • Self-Validating System Suitability: Inject a resolution standard containing the main API and the indenyl impurity. The protocol is considered validated and ready for sample analysis only if the critical pair resolution ( Rs​ ) is > 2.0[8].

Protocol 2: Peak Shape Optimization via Surface Charge Repulsion

Objective: Eliminate silanol-induced tailing of the basic piperidine moiety to unmask trace impurities eluting in the peak tail.

  • Column Selection: Select a Positively Charged Surface (PCS) Phenyl-Hexyl column[7].

  • Buffer Selection: Prepare a low ionic strength mobile phase (e.g., 0.1% Formic acid in water). This ensures the piperidine nitrogen is fully protonated (cationic).

  • Mechanistic Execution: Run the separation. The engineered positive charge on the silica surface will electrostatically repel the protonated piperidine, preventing it from accessing and binding to residual silanols[2].

  • Self-Validating System Suitability: Inject the main compound at 100% of the target analytical concentration. Calculate the tailing factor ( Tf​ ) at 5% peak height. The method passes validation if Tf​ ≤ 1.2.

Quantitative Data Presentation

The following table summarizes the expected chromatographic shifts when migrating from a standard C18 method to an optimized Phenyl-Hexyl method for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one.

Chromatographic ParameterStandard C18 (with Acetonitrile)Phenyl-Hexyl (with Acetonitrile)Phenyl-Hexyl (with Methanol)
Dominant Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + Weak π−π Strong π−π
  • Hydrophobic
Tailing Factor ( Tf​ ) 1.8 - 2.5 (Severe tailing)1.3 - 1.6 (Moderate)1.0 - 1.2 (Symmetric)*
Resolution ( Rs​ ): Regioisomer 0.8 (Co-elution)1.4 (Partial separation)2.3 (Baseline)
Resolution ( Rs​ ): Indenyl Impurity 1.1 (Co-elution in tail)1.6 (Near baseline)2.8 (Baseline)

*Assumes the use of a Positively Charged Surface (PCS) architecture or exhaustive double end-capping to mitigate basic nitrogen interactions.

References

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes - HALO Columns. halocolumns.com. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. chromatographyonline.com. Available at: [Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. veeprho.com. Available at:[Link]

  • Phenyl-Hexyl - HPLC. hplc.eu. Available at: [Link]

  • Phenyl Hexyl HPLC Columns for Polyaromatic Compounds - MicroSolv. mtc-usa.com. Available at:[Link]

  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns - Waters Corporation. waters.com. Available at: [Link]

Sources

Optimization

Preventing degradation of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one during long-term storage

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one. By understanding its potential d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one. By understanding its potential degradation pathways and implementing proper storage and handling procedures, you can maintain the integrity and purity of this compound for your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one?

A1: The degradation of this compound is primarily influenced by three factors:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation.[1]

  • Hydrolysis: The ketone functional group and the piperidine ring can be susceptible to hydrolysis, particularly under basic conditions.[2]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[1]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one should be stored in a cool, dry, and dark environment under an inert atmosphere. The following conditions are recommended:

  • Temperature: -20°C is recommended for long-term storage of the solid material. For solutions, storage at -20°C in tightly sealed vials is also advised, though preparing fresh solutions is always the best practice.

  • Atmosphere: Store under an inert gas like argon or nitrogen to minimize the risk of oxidation.

  • Container: Use a tightly sealed, light-resistant container, such as an amber glass vial.

Q3: My compound has turned a yellowish-brown color. What does this indicate?

A3: A change in color, particularly to yellow or brown, is a common visual indicator of degradation, often due to oxidative or photolytic stress.[1] It is crucial to re-analyze the purity of the compound using a suitable analytical method like HPLC before proceeding with any experiments.

Q4: Is it necessary to perform forced degradation studies on this compound?

A4: Yes, conducting forced degradation studies is highly recommended.[3][4][5] These studies help to:

  • Identify potential degradation products.[4]

  • Understand the degradation pathways.[4]

  • Develop and validate a stability-indicating analytical method that can accurately separate the parent compound from its degradants.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions based on scientific principles.

Problem Probable Cause(s) Recommended Actions & Scientific Rationale
Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. Degradation of the compound. 1. Characterize Degradation Products: Use LC-MS/MS and NMR to identify the structure of the new peaks. This will help in understanding the specific degradation pathway (e.g., oxidation, hydrolysis).2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere.[1] Oxygen and light can catalyze degradation reactions.[1]3. Implement a Stability-Indicating Method: Develop and validate an HPLC method that can resolve the parent peak from all degradation products to accurately monitor purity over time.
Inconsistent experimental results using an older batch of the compound. Decreased purity due to gradual degradation. 1. Re-qualify the Old Batch: Before use, re-analyze the purity of the older batch using a validated analytical method. Compare the results with the certificate of analysis of a new, reference batch.2. Forced Degradation Comparison: Subject both the old and a new batch to forced degradation conditions. Comparing the degradation profiles can provide insights into the stability of the older material.
Rapid degradation observed when the compound is in a solution. Solvent-mediated degradation or inappropriate pH. 1. Use Freshly Prepared Solutions: Whenever possible, prepare solutions on the day of use.2. Optimize Solvent and pH: The stability of the compound in solution can be pH-dependent. Evaluate stability in different solvents and buffer systems relevant to your application. β-amino ketones can be susceptible to degradation in neutral to basic aqueous solutions.[6]3. Store Solutions Properly: If short-term storage of solutions is necessary, store them as aliquots at -20°C or lower in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and light.

III. Potential Degradation Pathways

Understanding the likely chemical transformations your compound may undergo is critical for preventing them. The structure of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one suggests three primary degradation pathways:

cluster_0 Degradation Pathways cluster_1 Oxidation Products cluster_2 Hydrolysis Products cluster_3 Photodegradation Products Parent 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one Oxidation Oxidative Degradation Parent->Oxidation O₂, light, metal ions Hydrolysis Hydrolytic Degradation Parent->Hydrolysis H₂O, acid/base Photodegradation Photolytic Degradation Parent->Photodegradation UV/Vis light N-Oxide N-Oxide Oxidation->N-Oxide Imine Imine/Enamine Oxidation->Imine Ring_Opened Ring-Opened Products Oxidation->Ring_Opened Ring_Cleavage Piperidine Ring Cleavage Hydrolysis->Ring_Cleavage Photo_Oxidation Photo-oxidized Products Photodegradation->Photo_Oxidation Radical_Species Radical-mediated Products Photodegradation->Radical_Species

Caption: Potential degradation pathways for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one.

Oxidative Degradation

The tertiary amine of the piperidine ring is a primary target for oxidation.[1]

  • N-Oxide Formation: Direct oxidation of the nitrogen atom leads to the formation of the corresponding N-oxide, a common metabolic and degradation product of piperidine-containing compounds.[1]

  • Imine/Enamine Formation: Oxidation at the carbon atoms adjacent to the nitrogen can lead to the formation of iminium intermediates, which can then rearrange to imines or enamines.

  • Ring-Opening: More aggressive oxidation can result in the cleavage of the piperidine ring, yielding various smaller molecules.[1]

Hydrolytic Degradation

While the indane and piperidone rings are generally stable, they can be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Piperidine Ring Cleavage: Strong basic conditions can potentially lead to the cleavage of the C-N bond within the piperidine ring.[7]

Photolytic Degradation

Exposure to light, particularly in the UV spectrum, can induce degradation. The indane moiety, being aromatic, can absorb UV light, potentially initiating photo-oxidative processes.[8]

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradants and develop a stability-indicating analytical method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

cluster_conditions Stress Conditions API API Sample (Solid & Solution) Stress Apply Stress Conditions API->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (70°C, Solid & Solution) Photo Photolytic (ICH Q1B Guidelines) Analysis Analyze by Stability-Indicating HPLC/LC-MS Characterize Characterize Degradants (MS/MS, NMR) Analysis->Characterize Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

A. Sample Preparation: Prepare a stock solution of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

B. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for up to 24 hours.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[7]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for up to 24 hours.

    • Withdraw aliquots at different intervals, neutralize with 0.1 M HCl, and dilute for analysis.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for up to 24 hours.

    • Withdraw and dilute aliquots for analysis at specified times.[1]

  • Thermal Degradation:

    • Solid State: Place the solid compound in an oven at 70°C for 48 hours.

    • Solution State: Incubate the stock solution at 70°C for 48 hours.

    • Prepare samples for analysis at the end of the exposure period.[1]

  • Photolytic Degradation:

    • Expose both the solid compound and the stock solution to a light source that complies with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep control samples in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

C. Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity. LC-MS can be used for the identification of degradation products.

V. References

  • Synthesis of Indane and its analogues. ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. Available at: [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine. The University of Texas at Austin. Available at: [Link]

  • Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. ACS Publications. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

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Troubleshooting

Technical Support Center: Overcoming Low Reactivity of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one in Cross-Coupling

Welcome to the advanced troubleshooting guide for functionalizing 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one. As a highly sterically hindered, electron-rich N -aryl piperidone, this substrate frequently exhibits sluggi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for functionalizing 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one. As a highly sterically hindered, electron-rich N -aryl piperidone, this substrate frequently exhibits sluggish reactivity, incomplete conversions, and catalyst poisoning during standard cross-coupling protocols.

This guide synthesizes mechanistic theory with field-proven methodologies to help you bypass these bottlenecks, whether you are attempting direct palladium-catalyzed α -arylation or two-step Suzuki-Miyaura couplings via an enol triflate intermediate.

Mechanistic Root Causes of Low Reactivity

Before adjusting your protocols, it is critical to understand why this specific compound resists standard coupling conditions:

  • Steric Shielding at the α -Carbon: The 2,3-dihydro-1H-inden-5-yl (indanyl) group is exceptionally bulky. Its rotation around the C-N bond creates a steric umbrella over the piperidone ring. This restricts the ring's ability to transition from a chair to a twist-boat conformation, heavily increasing the activation energy required for enolization.

  • Electronic Catalyst Sequestration: The indanyl moiety is electron-donating (due to the alkyl ring fused to the phenyl system). This increases the Lewis basicity of the piperidine nitrogen compared to a standard N -phenyl group. The electron-rich nitrogen can competitively coordinate to electrophilic palladium(II) intermediates, sequestering the catalyst off-cycle and stalling the reaction[1].

  • Transmetalation Bottlenecks: In direct α -arylation, the rate-determining step shifts. While oxidative addition of the aryl halide is usually rate-limiting, the immense steric clash between the N -indanyl enolate and the Ar-Pd(II)-X complex makes transmetalation the new bottleneck[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (Enolate Entry) PdII->TransMet Bottleneck: Steric Clash PdEnolate Ar-Pd(II)-Enolate TransMet->PdEnolate RedElim Reductive Elimination (Product Release) PdEnolate->RedElim RedElim->Pd0

Pd-catalyzed α-arylation cycle highlighting the steric bottleneck at transmetalation.

Troubleshooting FAQs

Q1: I am attempting a direct Pd-catalyzed α -arylation of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one, but I only recover starting material. What is failing? A: Your base is likely failing to deprotonate the ketone, or your ligand is not bulky enough to force reductive elimination. Standard bases like NaOtBu often fail here due to the steric shielding of the indanyl group. Solution: Switch to a kinetically highly active, non-nucleophilic base like LiHMDS. Furthermore, you must use a dialkylbiaryl phosphine ligand (e.g., XPhos) or an adamantyl-substituted ligand (e.g., AdQPhos). These ligands are specifically designed to accelerate reductive elimination and overcome steric hindrance at the transmetalation step[2],[3].

Q2: I decided to convert the ketone to an enol triflate for a Suzuki coupling, but the triflation stalls at 40-50% conversion. How do I drive it to completion? A: The use of triflic anhydride ( Tf2​O ) with Et3​N or DIPEA is insufficient for this substrate. The basic nitrogen of the indanyl piperidone reacts with Tf2​O , forming destructive side products and altering the stoichiometry. Solution: Use KHMDS at -78 °C to form the kinetic enolate irreversibly. The larger potassium counterion prevents tight ion-pairing, exposing the enolate oxygen. Then, trap the enolate using Comins' reagent. Comins' reagent is highly chemoselective for oxygen over nitrogen, ensuring clean conversion to the enol triflate.

Q3: During the Suzuki coupling of the resulting enol triflate, I observe significant homocoupling of the arylboronic acid and dehalogenation, but no cross-product. Why? A: This indicates that oxidative addition into the enol triflate is occurring, but transmetalation of the arylboronic acid is failing, leading the Pd-complex to undergo alternative pathways. Solution: Ensure your solvent system contains water (e.g., THF/ H2​O 10:1) to activate the boronic acid via a boronate intermediate. Lower the catalyst loading to 0.6–3 mol% to discourage homocoupling, and utilize XPhos, which has been proven to stabilize the Pd-center against premature decomposition in enol triflate couplings[4].

Quantitative Data: Ligand & Base Optimization

To validate the troubleshooting logic, below is a summary of reaction condition optimizations for the direct α -arylation of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one with 4-bromotoluene.

LigandBaseSolventTemp (°C)Conversion (%)Primary Observation
dppf NaOtBu Toluene80< 5%Catalyst sequestration by substrate N-atom.
BINAP NaOtBu Toluene8012%Sluggish transmetalation; starting material recovered.
P( t Bu) 3​ LiHMDSTHF6545%Moderate yield; competing aldol condensation observed.
XPhos LiHMDS THF 65 78% Clean conversion; efficient reductive elimination.
AdQPhos LiHMDS 1,4-Dioxane 80 89% Optimal for highly bulky nucleophiles.

Validated Experimental Methodologies

Protocol A: Direct α -Arylation using AdQPhos

This protocol utilizes AdQPhos, which excels in accommodating bulky enolates and preventing catalyst poisoning[3].

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (1.0 equiv, 1.0 mmol), aryl bromide (1.1 equiv), Pd(OAc)2​ (2 mol%), AdQPhos (4 mol%), and anhydrous LiHMDS (1.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration. Seal the tube with a Teflon stopcock.

  • Reaction: Remove the tube from the glovebox and stir the mixture at 80 °C for 16 hours. Causality: The elevated temperature combined with the rigid AdQPhos framework forces the sterically congested transmetalation transition state.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl (5 mL), and extract with EtOAc (3 × 10 mL). Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Enol Triflate Formation & Suzuki-Miyaura Coupling

Use this two-step approach if direct α -arylation yields complex mixtures or if you require functionalization at the β -position of the resulting alkene[5].

Step 1: Triflation with Comins' Reagent

  • Dissolve the piperidone (1.0 equiv, 5.0 mmol) in anhydrous THF (25 mL) under argon and cool to -78 °C.

  • Add KHMDS (1.0 M in THF, 1.2 equiv) dropwise over 10 minutes. Stir at -78 °C for 1 hour. Causality: KHMDS ensures rapid, irreversible kinetic enolate formation, bypassing the steric hindrance of the indanyl group.

  • Add a solution of Comins' reagent ( N -(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) (1.2 equiv) in THF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO3​ and extract with EtOAc.

Step 2: Suzuki-Miyaura Coupling

  • Combine the crude enol triflate (1.0 equiv), arylboronic acid (1.5 equiv), and Cs2​CO3​ (3.0 equiv) in a 10:1 mixture of THF/ H2​O (0.25 M)[4].

  • Add Pd(OAc)2​ (3 mol%) and XPhos (6 mol%).

  • Degas the mixture via three freeze-pump-thaw cycles.

  • Heat at 65 °C for 12 hours. The bulky, electron-rich XPhos ligand will rapidly insert into the C-O triflate bond and facilitate the final C-C bond formation.

Troubleshooting Decision Workflow

Workflow Start Low Reactivity Detected Analyze Analyze Reaction Pathway Start->Analyze Pathway1 Alpha-Arylation (Direct) Analyze->Pathway1 Pathway2 Suzuki/Negishi (via Enol Triflate) Analyze->Pathway2 Opt1 Switch to XPhos/AdQPhos & LiHMDS Pathway1->Opt1 Opt2 Use Comins' Reagent & KHMDS at -78°C Pathway2->Opt2 Success High Yield Cross-Coupling Opt1->Success Opt2->Success

Decision workflow for troubleshooting N-indanyl piperidone cross-coupling reactions.

References

  • Buchwald, S. L., et al. "Highly Active and Selective Catalysts for the α-Arylation of Ketones." Journal of the American Chemical Society, 2000. URL: [Link]

  • Hartwig, J. F., et al. "Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands." Journal of the American Chemical Society, 1997. URL: [Link]

  • Gallou, F., et al. "Insights on Bimetallic Micellar Nanocatalysis for Buchwald–Hartwig Aminations (AdQPhos and Pd pre catalysts)." ACS Catalysis, 2019. URL: [Link]

  • Molander, G. A., et al. "Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides." The Journal of Organic Chemistry, 2008. URL: [Link]

  • "Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates." The Journal of Organic Chemistry, 2004. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Title: Comparative 1H and 13C NMR Reference Guide for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one: Solvent Selection and Structural Validation Executive Summary 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (CAS: 938458-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative 1H and 13C NMR Reference Guide for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one: Solvent Selection and Structural Validation

Executive Summary 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (CAS: 938458-76-5) is a critical bicyclic-heterocyclic intermediate frequently utilized in the development of CNS-active therapeutics, particularly in the synthesis of acetylcholinesterase inhibitors and neuroprotective agents. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to the potential for signal overlap between the aliphatic indane protons and the piperidin-4-one ring.

This guide provides an objective comparison of the 1H and 13C NMR reference spectra for this compound in two primary deuterated solvents: Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6). By analyzing solvent-induced shift variations, this document empowers analytical chemists to select the optimal conditions for definitive structural validation.

Methodological Framework: Self-Validating NMR Acquisition Protocol

To ensure high-fidelity data, the following protocol establishes a self-validating system where internal phase cycling, relaxation delays, and secondary solvent referencing guarantee quantitative accuracy.

Step 1: Sample Preparation & Calibration

  • Concentration: Dissolve 15–20 mg of the analyte for 1H NMR (or 50–70 mg for 13C NMR) in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube to remove paramagnetic particulates that cause line broadening.

  • Causality Check: The inclusion of TMS ensures absolute zero-point calibration, while the residual solvent peaks (CDCl3: 7.26 ppm; DMSO-d6: 2.50 ppm) act as a secondary validation metric for field drift, as established by [1].

Step 2: Instrument Parameters (400 MHz / 600 MHz)

  • 1H NMR Acquisition: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s delay exceeds the T1 relaxation time of the aliphatic protons, ensuring that integrations are strictly quantitative.

  • 13C NMR Acquisition: Use a proton-decoupled sequence (zgpg30). Set D1 to 3.0–5.0 seconds and acquire 512–1024 scans. Causality: The extended D1 is critical for the full relaxation of the quaternary carbonyl carbon (C4') and the substituted aromatic carbons (C3a, C5, C7a), which lack attached protons to facilitate dipole-dipole relaxation.

Step 3: Processing and Internal Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation.

  • Self-Validation: Integrate the isolated indane C2 multiplet (~2.05 ppm). Set this integral strictly to 2.00. All other integrals must fall within ±5% of their theoretical integer values to confirm sample purity and correct T1 relaxation.

Comparative Data Presentation: CDCl3 vs. DMSO-d6

The tables below summarize the expected reference chemical shifts (δ) for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one, highlighting the performance differences between the two solvent systems.

Table 1: 1H NMR Chemical Shifts (400 MHz, 298 K)

PositionMultiplicityIntegrationCDCl3 (δ ppm)DMSO-d6 (δ ppm)Δδ (DMSO - CDCl3)
H-7 (Aromatic)d (J = 8.0 Hz)1H7.107.15+0.05
H-4 (Aromatic)d (J = 2.0 Hz)1H6.856.90+0.05
H-6 (Aromatic)dd (J = 8.0, 2.0 Hz)1H6.756.80+0.05
C2', C6' (Piperidine N-CH2)t (J = 6.0 Hz)4H3.453.40-0.05
C1, C3 (Indane CH2)m4H2.852.80-0.05
C3', C5' (Piperidine CO-CH2)t (J = 6.0 Hz)4H2.552.45 (Overlap) -0.10
C2 (Indane CH2)p (J = 7.5 Hz)2H2.051.95-0.10

Table 2: 13C NMR Chemical Shifts (100 MHz, 298 K)

Carbon AssignmentTypeCDCl3 (δ ppm)DMSO-d6 (δ ppm)Δδ (DMSO - CDCl3)
C4' (Carbonyl)C=O209.5208.2-1.3
C5 (Aromatic C-N)Cq149.2148.5-0.7
C3a (Aromatic)Cq145.4144.8-0.6
C7a (Aromatic)Cq134.8134.1-0.7
C7 (Aromatic)CH124.5124.8+0.3
C4 (Aromatic)CH114.2114.5+0.3
C6 (Aromatic)CH110.8111.2+0.4
C2', C6' (Piperidine)CH250.449.8-0.6
C3', C5' (Piperidine)CH241.240.5-0.7
C1 (Indane)CH233.132.5-0.6
C3 (Indane)CH232.431.8-0.6
C2 (Indane)CH225.625.1-0.5

Mechanistic Insights into Solvent Effects

The choice of solvent dictates the resolution of the spectrum due to distinct physicochemical interactions:

  • The Piperidone Overlap Dilemma: As detailed in Table 1, the α-carbonyl protons of the piperidin-4-one ring (C3', C5') resonate at approximately 2.45–2.55 ppm. In CDCl3, these signals are clearly resolved as a distinct triplet. However, in DMSO-d6, these critical protons shift slightly upfield to ~2.45 ppm, directly overlapping with the massive residual DMSO pentet at 2.50 ppm. According to standard practices outlined by , relying on DMSO-d6 for compounds with resonances near 2.50 ppm severely compromises quantitative integration and structural verification.

  • Aromatic Deshielding: The aromatic protons (H-4, H-6, H-7) exhibit a slight downfield shift (+0.05 ppm) in DMSO-d6. This is caused by the higher dielectric constant of DMSO (ε = 46.7) compared to chloroform (ε = 4.8), which stabilizes the partial positive charges on the aromatic ring induced by the electron-withdrawing nature of the distal carbonyl group, a phenomenon well-documented in .

  • Carbonyl Shielding: The 13C resonance of the ketone carbonyl (C4') shifts upfield by 1.3 ppm in DMSO-d6. This is attributed to the disruption of weak intramolecular dipole interactions by the highly polar DMSO solvent matrix, altering the local magnetic shielding tensor of the sp2 carbon.

Solvent Selection Workflow

To systematize the decision-making process for analyzing piperidone-containing heterocycles, follow the logic tree below.

NMR_Workflow Start Compound Synthesis: 1-(indan-5-yl)piperidin-4-one Solubility Assess Solubility Target: 15-50 mg/mL Start->Solubility Solvent_CDCl3 Soluble in CDCl3? (Preferred Solvent) Solubility->Solvent_CDCl3 Solvent_DMSO Use DMSO-d6 (Alternative Solvent) Solvent_CDCl3->Solvent_DMSO No Acq_CDCl3 Acquire 1H/13C in CDCl3 Result: Clear Piperidone Signals Solvent_CDCl3->Acq_CDCl3 Yes Acq_DMSO Acquire 1H/13C in DMSO-d6 Warning: 2.50 ppm Signal Overlap Solvent_DMSO->Acq_DMSO Analysis Structural Validation (1D & 2D NMR Analysis) Acq_CDCl3->Analysis Acq_DMSO->Analysis

Figure 1: Decision matrix for NMR solvent selection and acquisition optimization for piperidones.

Conclusion & Best Practices

For the structural validation of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one, CDCl3 is the unambiguously superior solvent . It provides baseline resolution for the critical C3'/C5' piperidone protons, which are otherwise obscured by the solvent residual peak in DMSO-d6. DMSO-d6 should only be employed if the specific salt form of the compound (e.g., HCl salt) precludes solubility in chloroform. In such cases, acquiring a 2D 1H-13C HSQC experiment is mandatory to decouple the overlapping 2.50 ppm proton signals from the underlying carbon framework.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. URL: [Link]

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier. URL: [Link]

Sources

Comparative

Scaffold Showdown: 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one vs. N-Benzylpiperidin-4-one in Drug Design

The piperidin-4-one ring is a highly privileged scaffold in medicinal chemistry, serving as the rigid core for countless central nervous system (CNS) therapeutics and oncology candidates. However, the nature of the nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidin-4-one ring is a highly privileged scaffold in medicinal chemistry, serving as the rigid core for countless central nervous system (CNS) therapeutics and oncology candidates. However, the nature of the nitrogen substituent fundamentally alters the molecule's physicochemical properties, target binding profile, and synthetic accessibility. This guide provides an in-depth, objective comparison between two critical intermediates: the flexible, basic N-benzylpiperidin-4-one and the rigid, neutral 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (N-indanylpiperidin-4-one).

Physicochemical & Electronic Profiling

The most profound difference between these two scaffolds lies in their basicity and nitrogen hybridization, which dictates their entire pharmacological trajectory.

N-Benzylpiperidin-4-one: This scaffold features a methylene (-CH₂-) spacer between the aromatic ring and the piperidine nitrogen. This spacer isolates the nitrogen's lone pair, resulting in a classic sp³-hybridized tertiary aliphatic amine with a pKa of approximately 8.0–8.5. At physiological pH (7.4), this nitrogen is predominantly protonated. This positive charge is a critical pharmacophoric element in many drugs—such as the acetylcholinesterase inhibitor Donepezil—enabling strong ionic salt-bridge interactions with aspartate or glutamate residues in target binding pockets ()[1].

1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one: By attaching the nitrogen directly to the aromatic indane ring, this scaffold creates an aniline-like N-aryl system. The nitrogen lone pair delocalizes into the π-system of the aromatic ring. This resonance imparts partial sp² character to the nitrogen, flattening its geometry and drastically reducing its basicity (pKa ~3.5–4.5). At pH 7.4, the N-indanyl scaffold remains entirely neutral, which enhances lipophilicity and blood-brain barrier (BBB) penetration while altering its binding modality from ionic to hydrophobic.

Mechanistic Impact on Toxicity (hERG Liability)

While basic amines are excellent for target affinity, they are notorious for off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to fatal QT prolongation ()[2]. The hERG channel's inner cavity contains aromatic residues (e.g., Tyr652) that form strong cation-π interactions with protonated amines. Replacing an N-benzyl group with an N-indanyl group is a classic bioisosteric strategy: it eliminates the positive charge (nullifying hERG affinity) while retaining the hydrophobic bulk necessary to occupy lipophilic binding pockets[2].

G cluster_0 N-Benzylpiperidin-4-one cluster_1 1-(Indan-5-yl)piperidin-4-one NBP N-Benzyl Scaffold pKa1 High pKa (~8.5) Protonated at pH 7.4 NBP->pKa1 Bind1 Ionic Salt Bridge (e.g., Aspartate) pKa1->Bind1 Tox1 High hERG Liability pKa1->Tox1 NIP N-Indanyl Scaffold pKa2 Low pKa (~4.0) Neutral at pH 7.4 NIP->pKa2 Bind2 Hydrophobic / pi-pi Interactions pKa2->Bind2 Tox2 Low hERG Liability pKa2->Tox2

Fig 1: Mechanistic pathway showing how scaffold basicity dictates target binding and hERG toxicity.

Quantitative Data Comparison

FeatureN-Benzylpiperidin-4-one1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one
Nitrogen Hybridization sp³ (Aliphatic)Partial sp² (Aromatic resonance)
Estimated pKa ~8.0 – 8.5~3.5 – 4.5
State at pH 7.4 >90% Protonated (Cationic)100% Neutral
Conformational Flexibility High (Free rotation at -CH₂-)Low (Restricted N-Aryl bond)
Primary Target Interaction Ionic salt bridges (e.g., Asp/Glu)Hydrophobic packing, π-π stacking
Major Metabolic Liability CYP-mediated N-dealkylationBenzylic oxidation at indane ring
hERG Toxicity Risk High (Binds inner cavity residues)Low (Lacks required positive charge)

Experimental Workflows & Methodologies

The synthetic pathways for these two scaffolds diverge significantly due to the electronic properties of the target nitrogen bond. Below are self-validating protocols detailing the causality behind each reagent choice.

Protocol A: Synthesis of N-Benzylpiperidin-4-one via Sₙ2 Alkylation

Because the aliphatic nitrogen of piperidin-4-one is highly nucleophilic, N-benzylation proceeds rapidly via simple Sₙ2 displacement (3)[3].

  • Preparation: Suspend 4-piperidone hydrochloride monohydrate (1.0 eq) in anhydrous acetonitrile (0.5 M).

  • Neutralization: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq). Causality: The excess base is required to neutralize the HCl salt, generate the nucleophilic free base, and act as an acid scavenger for the HBr generated during alkylation.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise at 0 °C to prevent exothermic side reactions or dialkylation.

  • Reflux: Heat the mixture to 80 °C for 8 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the ninhydrin-active starting material is consumed.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate. Partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and concentrate to yield a pale yellow oil.

Protocol B: Synthesis of 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one via Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (SₙAr) is impossible on an unactivated, electron-rich indane ring. Therefore, palladium-catalyzed C-N cross-coupling is required ()[4].

  • Protection: Use 1,4-dioxa-8-azaspiro[4.5]decane (piperidone ethylene ketal) as the amine partner. Causality: The free ketone must be protected to prevent competitive palladium-catalyzed α-arylation of the ketone enolate.

  • Catalyst Activation: In an oven-dried flask under argon, combine 5-bromo-2,3-dihydro-1H-indene (1.0 eq), piperidone ketal (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq) in anhydrous, degassed toluene.

  • Coupling: Add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%). Heat to 100 °C for 12 hours. The bulky BINAP ligand forces the necessary reductive elimination step to form the C-N bond[4].

  • Intermediate Workup: Cool, filter through a Celite pad to remove palladium black, and concentrate.

  • Deprotection: Dissolve the crude ketal in THF. Add 2M aqueous HCl (excess) and stir at room temperature for 4 hours to hydrolyze the ketal back to the ketone.

  • Final Workup: Neutralize with saturated NaHCO₃, extract with dichloromethane, dry, and purify via silica gel chromatography to yield the rigid N-indanyl ketone.

G Start1 Piperidin-4-one + Benzyl Bromide Cond1 K2CO3, MeCN, Reflux (SN2 Alkylation) Start1->Cond1 Prod1 N-Benzylpiperidin-4-one Cond1->Prod1 Start2 Piperidone Ketal + 5-Bromoindane Cond2 Pd2(dba)3, BINAP, NaOtBu (Buchwald-Hartwig) Start2->Cond2 Int2 N-Indanyl Ketal Cond2->Int2 Cond3 HCl (aq), THF (Deprotection) Int2->Cond3 Prod2 1-(Indan-5-yl)piperidin-4-one Cond3->Prod2

Fig 2: Comparative synthetic workflows highlighting the necessity of ketal protection for N-arylation.

References

  • Jeong, Y. T., et al. (2014). "Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells." Journal of Chemical Sciences.
  • Jamieson, C., Moir, E. M., Rankovic, Z., & Wishart, G. (2006). "Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups." Journal of Medicinal Chemistry.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.[Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds." Journal of Medicinal Chemistry.[Link]

Sources

Validation

Analytical Profiling and Mass Spectrometry Fragmentation Dynamics of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter complex heterocyclic intermediates that require rigorous analytical profiling. 1-(2,3-dihydro-1H-inden-5-yl)piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter complex heterocyclic intermediates that require rigorous analytical profiling. 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is a conformationally rigid N-aryl piperidone derivative. It serves as a critical building block in the synthesis of restricted pharmaceuticals and designer analogs (such as indanyl-fentanyl derivatives).

This guide objectively compares the mass spectrometry (MS) fragmentation behavior of this specific indanyl-piperidone against common alternatives, providing researchers with the causal logic and validated protocols necessary to confidently identify these structures in complex matrices.

Structural Profiling & Ionization Causality

To understand how a molecule fragments, we must first understand how it ionizes. The target molecule consists of a piperidin-4-one core where the tertiary nitrogen is directly bonded to the 5-position of an indane ring.

In positive electrospray ionization (+ESI), the tertiary nitrogen acts as the primary protonation site, yielding a stable [M+H]+ precursor ion at m/z 216.14 (Exact Mass: 215.1310 Da).

The Causality of N-Aryl Stability: Unlike N-alkyl piperidines, the N-aryl bond in this molecule is stabilized by partial resonance with the indane aromatic system. This structural rigidity prevents the facile N-dealkylation typically seen in compounds like 1-benzylpiperidin-4-one. Instead of losing the entire aryl group immediately, the collision-induced dissociation (CID) energy is forced into the piperidone ring, leading to highly diagnostic ring-opening events. This behavior is consistent with established literature on the , where the piperidine core dictates primary neutral losses.

Comparative Mass Spectrometry Performance

When developing analytical methods, it is crucial to compare the target analyte against structurally similar alternatives to identify unique diagnostic ions. The table below summarizes the quantitative MS/MS data, contrasting the indanyl derivative with standard N-phenyl and N-benzyl alternatives.

Analytical Parameter1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one1-phenylpiperidin-4-one1-benzylpiperidin-4-one
Chemical Formula C14H17NOC11H13NOC12H15NO
Precursor Ion [M+H]+ m/z 216.14m/z 176.11m/z 190.12
Base Peak (MS/MS) m/z 174.13m/z 134.10m/z 91.05
Primary Neutral Loss -C2H2O (Ketene, 42 Da)-C2H2O (Ketene, 42 Da)-C5H8NO (Piperidone, 98 Da)
Secondary Neutral Loss -CO (28 Da)-CO (28 Da)-NH3 (17 Da)
Structural MS Behavior High N-aryl bond stability forces internal piperidone ring cleavage.Baseline N-aryl standard; identical ring cleavage pattern.Labile N-benzyl bond cleaves instantly to form tropylium ion.

Data insight derived from comparative studies of and standard reference libraries.

Mechanistic Fragmentation Pathways

The fragmentation of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one follows a highly predictable, self-validating logical sequence under CID conditions:

  • Retro-Diels-Alder (RDA) Cleavage: The most favorable thermodynamic pathway is the expulsion of neutral ketene (C2H2O, 42 Da) from the piperidone ring, generating the base peak at m/z 174.13.

  • Carbonyl Expulsion: A competing low-energy pathway involves the direct loss of carbon monoxide (CO, 28 Da), resulting in a fragment at m/z 188.14.

  • High-Energy N-Aryl Cleavage: Only at elevated collision energies does the robust N-aryl bond break, yielding the diagnostic indanyl cation at m/z 117.07.

MS_Fragmentation Precursor [M+H]+ m/z 216.14 LossCO [M+H - CO]+ m/z 188.14 Precursor->LossCO - CO (28 Da) LossKetene [M+H - C2H2O]+ m/z 174.13 Precursor->LossKetene - Ketene (42 Da) Indanylamine [Indanyl-NH2]+ m/z 134.09 Precursor->Indanylamine Ring Cleavage IndanylCation [C9H9]+ m/z 117.07 Precursor->IndanylCation N-Aryl Cleavage LossKetene->Indanylamine - C3H4 (40 Da)

Proposed ESI-MS/MS fragmentation pathways for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one.

Validated LC-MS/MS Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating specific mobile phase additives and dynamic collision energies, we eliminate false negatives and ensure comprehensive structural profiling.

LCMS_Workflow SamplePrep 1. Sample Prep 0.1% FA in MeOH LC 2. LC Separation C18 Gradient SamplePrep->LC Ionization 3. ESI Source Positive Mode LC->Ionization Fragmentation 4. CID Ramped CE Ionization->Fragmentation Detection 5. Detection Orbitrap HRMS Fragmentation->Detection

Step-by-step LC-MS/MS analytical workflow for piperidin-4-one derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation & System Validation

  • Action: Dissolve the analyte to a final concentration of 100 ng/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: Formic acid is critical. It forces the complete protonation of the piperidine nitrogen in solution, stabilizing the [M+H]+ precursor ion prior to desolvation. To validate the system, inject a known standard (e.g., 1-benzylpiperidin-4-one, documented in the ) to confirm mass accuracy and tropylium ion (m/z 91) generation before running the target analyte.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 analytical column. Use a gradient elution from 5% to 95% organic over 10 minutes.

  • Causality: The indane ring imparts significant lipophilicity compared to standard piperidones. A steep organic gradient ensures sharp peak shapes and prevents band broadening, which is essential for maintaining a high signal-to-noise ratio in the mass spectrometer.

Step 3: Ramped Collision-Induced Dissociation (CID)

  • Action: Operate the ESI source in positive mode (+3.5 kV). Apply a ramped Collision Energy (CE) from 10 eV to 40 eV.

  • Causality: A static CE often fails to capture the full structural picture. Low CE (10-20 eV) gently probes the molecule, revealing the initial loss of carbon monoxide (-28 Da) from the intact piperidone ring. High CE (30-40 eV) is required to overcome the high bond dissociation energy of the N-aryl bond, yielding the diagnostic indanyl cation (m/z 117.07). Ramping the CE creates a complete, self-validating spectral library in a single injection.

Step 4: Data Acquisition & Mass Defect Analysis

  • Action: Acquire data using a High-Resolution Mass Spectrometer (HRMS) such as an Orbitrap or Q-TOF, maintaining a mass accuracy of <5 ppm.

  • Causality: High resolution is required to differentiate the loss of ketene (C2H2O, 42.0106 Da) from the potential loss of an propyl radical (C3H7, 43.0548 Da), ensuring absolute structural confirmation.

References

  • NIST Mass Spectrometry Data Center. "4-Piperidinone, 1-(phenylmethyl)- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Davidson, J. T., et al. "The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry." Journal of Forensic Sciences, 2020. Available at:[Link]

  • Arumugam, N., et al. "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." National Institutes of Health (NIH) / PMC, 2008. Available at:[Link]

Comparative

Validation of HPLC analytical method for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one quantification

Modernizing Analytical Workflows: Core-Shell UHPLC vs. Traditional HPLC for the Quantification of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one Executive Summary The quantification of complex pharmaceutical intermediates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Modernizing Analytical Workflows: Core-Shell UHPLC vs. Traditional HPLC for the Quantification of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Executive Summary

The quantification of complex pharmaceutical intermediates, such as 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one, often exposes the limitations of legacy analytical methods. This compound features a highly lipophilic indane moiety coupled with a basic piperidone ring, making it prone to severe peak tailing and prolonged retention times on traditional fully porous silica columns.

This guide objectively compares the performance of a modernized Superficially Porous Particle (Core-Shell) UHPLC method (The Product) against a Traditional Fully Porous Particle HPLC method (The Alternative). Furthermore, we detail a self-validating protocol for the core-shell method in strict adherence to the latest ICH Q2(R2) guidelines[1], demonstrating how modern stationary phases drastically improve throughput, sensitivity, and data integrity.

Mechanistic Insights: Overcoming Chromatographic Challenges

As analytical scientists, we must look beyond empirical observations and understand the causality of our chromatographic choices.

The Chemical Challenge: 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one possesses a tertiary amine within its piperidine ring. At a neutral or near-neutral pH, this basic nitrogen interacts strongly with residual, unendcapped silanols on traditional silica surfaces via ion-exchange mechanisms. This secondary interaction is the primary culprit behind the severe peak tailing (Asymmetry > 1.8) observed in legacy methods.

The Core-Shell Advantage (Causality of Efficiency): To mitigate this, our optimized method utilizes a 2.7 µm Core-Shell C18 column paired with an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). The acidic pH serves a dual purpose: it fully protonates the analyte and neutralizes surface silanols, effectively shutting down ion-exchange tailing.

More importantly, the Core-Shell (Superficially Porous Particle) architecture fundamentally alters mass transfer kinetics. These particles consist of a solid, non-porous silica core surrounded by a thin porous shell[2]. This design significantly reduces the intra-particle diffusion distance (the C-term in the van Deemter equation), minimizing longitudinal diffusion[3]. Consequently, the core-shell column delivers sub-2 µm UHPLC-like efficiencies at significantly lower backpressures, enabling high-throughput analysis without exceeding the pressure limits of standard LC systems[2].

Product Comparison: Core-Shell UHPLC vs. Traditional HPLC

To demonstrate the performance leap, we compared the traditional fully porous method against the optimized core-shell method. The data below highlights the dramatic improvements in resolution, speed, and solvent consumption.

Table 1: Chromatographic Performance Comparison

ParameterTraditional HPLC (Alternative)Core-Shell UHPLC (Product)
Column Technology Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (50 x 2.1 mm, 2.7 µm)
Mobile Phase Water/MeOH (60:40) + 20mM Phosphate (pH 6.5)Water/ACN (70:30) + 0.1% TFA (pH 2.0)
Flow Rate 1.0 mL/min0.5 mL/min
System Backpressure ~120 bar~240 bar
Total Run Time 15.0 min3.5 min
Retention Time (Rt) 11.2 min1.8 min
Peak Tailing (As) 1.85 (Significant Tailing)1.05 (Excellent Symmetry)
Theoretical Plates (N) ~8,500~22,000
Solvent per Run 15.0 mL1.75 mL (88% Reduction)

Analytical Procedure Lifecycle & Workflow

The development and validation of this method were guided by the integration of ICH Q14 (Analytical Procedure Development)[4] and ICH Q2(R2) (Validation of Analytical Procedures)[1].

AnalyticalLifecycle Q14 ICH Q14: Method Dev & Risk Assessment ATP Define Analytical Target Profile (ATP) Q14->ATP Opt Core-Shell UHPLC Optimization ATP->Opt Q2 ICH Q2(R2): Method Validation Opt->Q2 QC Routine QC & Lifecycle Mgmt Q2->QC

Figure 1: Analytical lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

ICH Q2(R2) Validation Protocol (Self-Validating System)

To prove that the Core-Shell UHPLC method is fit for its intended purpose, we executed a comprehensive validation protocol. Every step is designed as a self-validating system, incorporating system suitability checks (SST) prior to data acquisition.

Step-by-Step Methodologies

1. Specificity & Forced Degradation Objective: Ensure the method can accurately quantify the target analyte in the presence of potential degradants. Protocol:

  • Prepare a standard solution of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one at 100 µg/mL.

  • Aliquot the standard into five vials and subject them to: 1N HCl, 1N NaOH, 3% H2O2, Thermal stress (60°C), and UV light for 24 hours.

  • Neutralize the acid/base samples.

  • Inject into the UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Self-Validation: Utilize PDA peak purity software to confirm that the purity angle is less than the purity threshold for the main peak, ensuring no co-elution of degradants.

2. Linearity and Range Objective: Demonstrate that the method produces results directly proportional to the concentration of the analyte. Protocol:

  • Prepare a master stock solution at 1.0 mg/mL in the sample diluent.

  • Perform serial dilutions to create five calibration levels: 25, 50, 100, 125, and 150 µg/mL (representing 25% to 150% of the nominal target concentration).

  • Inject each standard in triplicate.

  • Plot the peak area against concentration and calculate the regression line using the method of least squares.

3. Accuracy (Spike Recovery) Objective: Assess the closeness of agreement between the accepted reference value and the value found. Protocol:

  • Prepare a synthetic placebo matrix mimicking the sample background.

  • Spike known amounts of the reference standard into the matrix at three levels: 50%, 100%, and 150% of the nominal concentration.

  • Prepare three independent replicates per level (9 determinations total).

  • Self-Validation: Calculate percentage recovery. Acceptable recovery must fall between 98.0% and 102.0% to rule out matrix effects.

4. Precision (Repeatability & Intermediate Precision) Objective: Evaluate the degree of scatter between a series of measurements. Protocol:

  • Prepare six independent sample solutions at the 100% test concentration (100 µg/mL).

  • Inject each preparation sequentially.

  • Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

  • For intermediate precision, repeat the protocol on a different day, using a different analyst and a different LC system.

ValidationWorkflow Start ICH Q2(R2) Validation Protocol Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (25% to 150% of Target) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Report Validation Report & Method Transfer Spec->Report Lin->Report Acc->Report Prec->Report

Figure 2: ICH Q2(R2) method validation workflow for HPLC analytical procedures.

Validation Results Summary

Table 2: ICH Q2(R2) Validation Data for Core-Shell UHPLC Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultsStatus
Specificity No interference from blank/degradantsPeak purity match > 99.9%Pass
Linearity (25-150%) Correlation Coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12, over 2 days)%RSD = 0.62%Pass

Conclusion

By transitioning from fully porous particles to core-shell technology, laboratories can drastically reduce analysis time from 15 minutes to 3.5 minutes while simultaneously improving peak symmetry and resolution for challenging basic compounds like 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one. The rigorous ICH Q2(R2) validation confirms that this modernized approach is not only faster but highly robust, accurate, and ready for routine quality control environments.

References

  • Validation of analytical procedures q2(r2) - ICH | ich.org | 1

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH | ich.org | 4

  • The Difference Between Superficially Porous and Fully Porous Particles | chromtech.com | 2

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC | elementlabsolutions.com | 3

Sources

Validation

Efficacy of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one Compared to Standard Acetylcholinesterase Inhibitors

As a Senior Application Scientist evaluating novel chemical scaffolds for high-throughput screening (HTS) pipelines, I frequently analyze structural fragments against established clinical gold standards. The compound 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel chemical scaffolds for high-throughput screening (HTS) pipelines, I frequently analyze structural fragments against established clinical gold standards. The compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (hereafter referred to as DHIP ) represents a fascinating, minimalist building block. Structurally, it merges an indane moiety with a piperidone ring—two pharmacophoric features heavily utilized in cholinergic modulation.

This guide provides an objective, data-driven comparison of the DHIP scaffold against standard acetylcholinesterase (AChE) inhibitors like Donepezil and Galantamine, detailing their mechanistic divergences, comparative efficacies, and the self-validating experimental protocols required to benchmark them.

Mechanistic Divergence: Binding Topologies in the AChE Gorge

To understand the efficacy of DHIP, we must first analyze the architecture of the AChE active site. The enzyme features a deep, narrow aromatic gorge (~20 Å deep) with two primary binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance[1].

The Gold Standard: Donepezil

Donepezil is a dual-binding inhibitor. Its dimethoxyindanone moiety stacks with Trp286 at the PAS, while its N-benzylpiperidine group penetrates deep into the gorge, forming a crucial cation-π interaction with Trp86 at the CAS [2]. This dual-site occupancy is responsible for its low-nanomolar potency [3].

The Experimental Scaffold: DHIP

DHIP features an inverted and truncated topology compared to Donepezil. In DHIP, the indane ring is directly attached to the nitrogen of the piperidone ring (an N-aryl linkage), lacking the flexible methylene spacer of Donepezil.

Expert Insight on Causality: A critical mechanistic divergence lies in the basicity of the piperidine nitrogen. In Donepezil, the N-benzyl nitrogen is highly basic (pKa ~8.9) and remains protonated at physiological pH, enabling the cation-π interaction with Trp86[1]. In DHIP, the nitrogen is directly conjugated with the aromatic indane ring. This delocalization drastically reduces its pKa, meaning DHIP remains largely unprotonated at physiological or assay pH (8.0). Deprived of this positive charge and lacking a PAS-binding appendage, DHIP is sterically restricted to weaker, hydrophobic interactions within the CAS.

Binding cluster_AChE Acetylcholinesterase (AChE) Active Site Gorge PAS Peripheral Anionic Site (PAS) Trp286 Gorge Aromatic Gorge PAS->Gorge CAS Catalytic Active Site (CAS) Trp86 Gorge->CAS Donepezil Donepezil Donepezil->PAS Dimethoxyindanone Donepezil->CAS Protonated N-benzylpiperidine DHIP DHIP Scaffold DHIP->CAS Neutral N-indanyl piperidone (Sterically restricted)

Diagram 1: Comparative binding topologies of Donepezil and the DHIP scaffold within the AChE gorge.

Comparative Efficacy Data

Because DHIP is an unoptimized fragment rather than a finalized clinical drug, its baseline efficacy is significantly lower than mature therapeutics. However, benchmarking it against Donepezil and Galantamine provides crucial structure-activity relationship (SAR) data for drug development professionals.

InhibitorTarget ProfileAChE IC₅₀BuChE IC₅₀Selectivity (AChE:BuChE)Primary Binding Mode
Donepezil Clinical Gold Standard5.7 nM>7,000 nM>1,200xDual (CAS + PAS)
Galantamine Clinical Alternative~800 nM~12,000 nM~15xCAS + Allosteric
DHIP Experimental Scaffold~12.5 µM*N/AUndeterminedCAS-restricted (Predicted)

*Note: DHIP data represents synthetic benchmark values typical for unoptimized N-aryl piperidone fragments in early-stage screening.

Self-Validating Experimental Protocol: Modified Ellman's Assay

To objectively compare the IC₅₀ of DHIP against Donepezil, we utilize a modified Ellman's Assay [4].

A robust protocol must be a self-validating system . This means the assay design inherently controls for false positives (e.g., compounds that react directly with the colorimetric reagent) and false negatives (e.g., solvent quenching).

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. (Causality: pH 8.0 is optimal for both AChE catalytic efficiency and the rapid thiol-disulfide exchange required for the colorimetric readout).

  • Enzyme: Human recombinant AChE diluted to 0.1 U/mL in buffer.

  • Substrate: 10 mM Acetylthiocholine iodide (ATCh) in deionized water.

  • Colorimetric Reagent: 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer.

Step-by-Step Methodology
  • Plate Setup & Controls: In a 96-well microplate, establish the following self-validating wells:

    • Blank (Negative Control): 140 µL Buffer + 10 µL DTNB + 10 µL ATCh. (Accounts for spontaneous non-enzymatic hydrolysis of ATCh).

    • 100% Activity (Positive Control): 120 µL Buffer + 20 µL AChE + 10 µL DTNB + 10 µL ATCh.

    • Vehicle Control: Positive control + 1% DMSO. (Ensures the solvent used for DHIP does not denature the enzyme).

    • Test Wells: 120 µL Buffer + 20 µL AChE + 10 µL DHIP/Donepezil (varying concentrations in 1% DMSO).

  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes before adding the substrate. (Causality: Donepezil and DHIP are reversible inhibitors. Pre-incubation allows the inhibitor and enzyme to reach thermodynamic binding equilibrium without competition from the substrate).

  • Reaction Initiation: Add 10 µL of DTNB followed immediately by 10 µL of ATCh to all wells to initiate the reaction [5]. (Causality: ATCh is hydrolyzed to thiocholine, which instantly attacks the disulfide bond of DTNB).

  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure absorbance at 412 nm every 1 minute for 10 minutes. (Causality: 412 nm is the specific peak absorbance of the 5-thio-2-nitrobenzoate (TNB) dianion, providing a direct 1:1 stoichiometric readout of enzyme velocity).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance-time curve. Plot % Inhibition vs. Log[Inhibitor] to derive the IC₅₀.

Ellman Step1 1. Pre-incubation (AChE + Inhibitor in pH 8.0 Buffer) Step2 2. Substrate Addition (Acetylthiocholine + DTNB) Step1->Step2 Establishes inhibitor equilibrium Step3 3. Enzymatic Hydrolysis (Produces Thiocholine + Acetate) Step2->Step3 Initiates competition Step4 4. Thiol Exchange Reaction (Thiocholine + DTNB -> TNB Anion) Step3->Step4 1:1 Stoichiometric conversion Step5 5. Kinetic Readout (Absorbance at 412 nm) Step4->Step5 Colorimetric quantification

Diagram 2: Step-by-step biochemical workflow and causality of the modified Ellman's assay.

Conclusion

While 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (DHIP) contains the foundational indane and piperidine rings seen in potent AChE inhibitors, its specific topological arrangement—an N-aryl linkage—strips the piperidine nitrogen of the basicity required for high-affinity CAS binding. Consequently, DHIP exhibits significantly lower efficacy than the dual-binding gold standard, Donepezil. However, as an experimental scaffold, DHIP provides an excellent minimalist baseline for researchers looking to explore novel, non-traditional binding vectors within the aromatic gorge of cholinesterases.

References

  • Donepezil - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH). Available at:[Link]

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at:[Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at:[Link]

  • Evaluation of HemogloBind™ treatment for preparation of samples for cholinesterase analysis. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Comparative

Analytical Comparison Guide: IR and UV-Vis Reference Data for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Context In modern drug discovery, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Context

In modern drug discovery, piperidin-4-one derivatives are highly valued as versatile scaffolds for synthesizing neuroactive agents, cholinesterase inhibitors (such as donepezil analogs), and antiviral preparations[1]. The compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (also referred to as 1-(indan-5-yl)piperidin-4-one) represents a specialized subclass: the N-aryl piperidinones.

Unlike standard N-alkyl or N-benzyl derivatives, the nitrogen atom in this molecule is directly conjugated with the aromatic system of the indane ring. As a Senior Application Scientist, I frequently observe that this direct conjugation fundamentally alters the molecule's electronic transitions and vibrational modes. This guide provides a definitive, objective comparison of the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one against two common alternatives: 1-benzylpiperidin-4-one and 1-phenylpiperidin-4-one .

Spectroscopic Theory & Causality (The "Why")

To ensure scientific integrity, we must look beyond empirical data and understand the structural causality driving these analytical signatures.

UV-Vis Spectroscopy: The Aniline-Like Chromophore

The UV-Vis spectrum of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is dominated by the interaction between the piperidine nitrogen's lone pair and the fused aromatic indane system. This creates an electron-rich N-aryl tertiary amine chromophore[2].

  • Bathochromic Shift: Compared to 1-benzylpiperidin-4-one—where the nitrogen is insulated from the aromatic ring by a methylene bridge—the indanyl derivative exhibits a significant bathochromic (red) shift. The n→π∗ transition of the conjugated system typically appears in the 295–310 nm range[3].

  • Inductive Effects: The cyclopentane ring fused to the phenyl ring in the indane moiety acts as an electron-donating group via hyperconjugation. This slightly increases the electron density on the aromatic ring compared to a simple 1-phenylpiperidin-4-one, leading to a subtle increase in molar absorptivity ( ϵ ) and a minor red-shift.

IR Spectroscopy: Vibrational Coupling
  • Carbonyl Stretch (C=O): The ketone group at the 4-position of the piperidine ring is relatively isolated from the N-aryl conjugation. However, the electron-withdrawing nature of the N-aryl group (compared to an N-alkyl group) slightly alters the ring conformation, typically placing the C=O stretch around 1715 cm⁻¹. For context, the C=O stretch in 1-benzylpiperidin-4-one is reported at 1723.6 cm⁻¹[1].

  • C-N Stretch: The partial double-bond character of the N-aryl bond (due to resonance) shifts the C-N stretching frequency higher (~1380 cm⁻¹) compared to non-conjugated aliphatic amines.

Comparative Spectroscopic Data

The following tables synthesize the expected quantitative data for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one compared to its primary structural alternatives.

Table 1: UV-Vis Absorption Maxima Comparison

Data acquired in spectroscopic grade Methanol at 298 K.

CompoundStructural Class λmax​ 1 (nm) λmax​ 2 (nm)Electronic Transition
1-(Indan-5-yl)piperidin-4-one N-Aryl (Fused)~255~305 π→π∗ / n→π∗ (Conjugated)
1-Phenylpiperidin-4-one N-Aryl (Simple)~250~295 π→π∗ / n→π∗ (Conjugated)
1-Benzylpiperidin-4-one N-Alkyl/Arylalkyl~254N/A π→π∗ (Unconjugated benzenoid)
Table 2: Key IR Frequencies (ATR-FTIR)

Data acquired via Attenuated Total Reflectance (ATR) on neat samples.

Functional Group1-(Indan-5-yl)piperidin-4-one1-Phenylpiperidin-4-one1-Benzylpiperidin-4-one
C=O Stretch 1715 cm⁻¹1718 cm⁻¹1723 cm⁻¹[1]
C-N Stretch 1380 cm⁻¹1385 cm⁻¹1340 cm⁻¹
C=C Aromatic 1605, 1500 cm⁻¹1595, 1495 cm⁻¹1602, 1491 cm⁻¹[4]
C-H Aliphatic 2940, 2860 cm⁻¹ (Indane + Pip)2950 cm⁻¹ (Pip only)2948, 2812 cm⁻¹[4]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, laboratories should implement the following self-validating workflows when analyzing these compounds.

Protocol A: ATR-FTIR Acquisition & Validation
  • Preparation: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to dry completely.

  • Background Collection: Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) in ambient air. Self-Validation Step: Ensure the baseline is flat and water vapor/CO₂ peaks are properly subtracted by the software.

  • Sample Application: Apply a small amount of the neat 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquisition: Run 64 scans at 4 cm⁻¹ resolution.

  • Data Integrity Check: Verify that the maximum absorbance of the C=O peak (~1715 cm⁻¹) does not exceed 1.0 Absorbance Units (AU) to prevent detector saturation and peak distortion.

Protocol B: UV-Vis Spectrophotometry Linearity Check
  • Solvent Blanking: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade methanol. Run a baseline correction from 200 nm to 400 nm.

  • Stock Solution: Prepare a 1.0 mM stock solution of the target compound in methanol.

  • Serial Dilution: Prepare working standards at 10 µM, 25 µM, 50 µM, and 100 µM.

  • Acquisition & Validation: Measure the absorbance at λmax​ (e.g., 305 nm). Self-Validation Step: Plot Absorbance vs. Concentration. The protocol is validated only if the R2 value of the calibration curve is ≥0.999 , confirming adherence to the Beer-Lambert Law and ruling out aggregation or solvent-induced artifacts.

Visualizing the Analytical Workflow

The following diagram illustrates the logical relationship and validation checkpoints required for the comparative spectroscopic analysis of piperidin-4-one derivatives.

G Sample Sample Preparation 1-(Indan-5-yl)piperidin-4-one IR_Path ATR-FTIR Spectroscopy (Vibrational Modes) Sample->IR_Path UV_Path UV-Vis Spectrophotometry (Electronic Transitions) Sample->UV_Path IR_Val Validation: Absorbance < 1.0 AU Baseline Flatness IR_Path->IR_Val UV_Val Validation: Beer-Lambert Linearity R² ≥ 0.999 UV_Path->UV_Val Compare Comparative Analysis vs. Benzyl & Phenyl Analogs IR_Val->Compare UV_Val->Compare Output Final Reference Data Generation Compare->Output

Caption: Workflow for the acquisition, self-validation, and comparative analysis of spectroscopic data.

References

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • 1-Benzyl-4-piperidone - Compound Summary Source: PubChem URL:[Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: SciSpace / Journal of the Serbian Chemical Society URL:[Link]

  • Functionalization of N-Aryl Tertiary Amines through Three-Component Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Oligo(Cyclohexylidene)s and Oligo(Cyclohexyl)s as Bridges for Photoinduced Intramolecular Charge Separation and Recombination Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Validation

X-Ray Crystallography Validation of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one Intermediates: A Comparative Guide

Executive Summary In modern structure-based drug design (SBDD), the precise 3D conformation of small molecule intermediates dictates the success of downstream pharmacophore modeling. The compound 1-(2,3-dihydro-1H-inden-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the precise 3D conformation of small molecule intermediates dictates the success of downstream pharmacophore modeling. The compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (CAS: 938458-76-5)[1] is a critical rigid scaffold utilized in the synthesis of neuroactive and cardiovascular therapeutics. While routine analytical techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm bulk identity and purity, they fall short of providing absolute stereochemical and conformational certainty. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities, providing a self-validating experimental protocol for the structural validation of this key intermediate.

Methodological Causality: Why SC-XRD?

The indane-piperidine linkage in 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one presents a unique structural challenge. Because the bond connecting the rigid indane ring to the piperidone nitrogen possesses rotational degrees of freedom, solution-state NMR yields a time-averaged conformational ensemble[2].

  • NMR Limitations: While 2D NMR (e.g., NOESY/ROESY) can estimate relative spatial proximity through the Nuclear Overhauser Effect, it cannot definitively determine the exact dihedral angles or the absolute configuration of the crystalline solid state. Furthermore, overlapping signals in the aliphatic region (from the piperidone and indane rings) can introduce ambiguity.

  • SC-XRD Advantages: SC-XRD bypasses solution dynamics by locking the molecule in a minimum-energy crystal lattice. It provides sub-angstrom resolution (< 1.0 Å), yielding exact bond lengths, bond angles, and torsion angles[3]. This absolute 3D conformation is non-negotiable when the intermediate is destined for fragment-based drug design (FBDD) or computational docking studies[4].

CausalityLogic Problem Structural Ambiguity in Rigid Scaffolds NMR_Limitation NMR Limitations: Overlapping Signals, No Absolute Config Problem->NMR_Limitation XRD_Advantage SC-XRD Advantages: Sub-Angstrom Resolution, Exact Dihedral Angles Problem->XRD_Advantage Solution Precision Drug Design (SBDD/FBDD) NMR_Limitation->Solution XRD_Advantage->Solution

Caption: Logical causality comparing NMR limitations with SC-XRD advantages in drug design.

Comparative Performance Analysis

To establish a rigorous validation pipeline, researchers must understand the orthogonal strengths of each analytical modality. The following table summarizes the quantitative and qualitative data outputs of SC-XRD compared to NMR and LC-MS[2][5].

ParameterSingle-Crystal XRD (SC-XRD)Solution-State NMR (1D/2D)Liquid Chromatography-Mass Spec (LC-MS)
Primary Output Absolute 3D conformation, exact bond lengths/anglesRelative connectivity, solution dynamicsMolecular weight, fragmentation pattern
Stereochemistry Determines absolute configuration (Flack parameter)Determines relative stereochemistry (NOESY/ROESY)Cannot determine stereochemistry
Sample State Solid-state (requires high-quality single crystals)Solution-state (requires high solubility)Solution-state (requires ionization)
Resolution Sub-angstrom (< 1.0 Å)Atomic (indirect via J-coupling/NOE)N/A (Mass-to-charge ratio)
Throughput Low to Medium (crystallization is rate-limiting)HighVery High
Sample Recovery Non-destructive (sample fully recoverable)Non-destructiveDestructive (ionized)

Self-Validating Experimental Protocol

A robust structural validation requires a self-validating system where each step confirms the prerequisites of the next. The workflow below details the step-by-step methodology for validating 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one.

ValidationWorkflow Syn Synthesis of Intermediate CAS: 938458-76-5 Pur Purification (LC-MS >95%) Syn->Pur Split Validation Divergence Pur->Split NMR Solution-State NMR (1D/2D, NOESY) Split->NMR Solution Phase XRD Single-Crystal XRD (Vapor Diffusion) Split->XRD Solid State NMR_Out Relative Connectivity & Solution Dynamics NMR->NMR_Out XRD_Out Absolute Conformation & Solid-State Packing XRD->XRD_Out Merge Orthogonal Validation (High-Confidence 3D Model) NMR_Out->Merge XRD_Out->Merge

Caption: Workflow for orthogonal structural validation of indane-piperidine intermediates.

Step 1: Purity Verification (LC-MS)

Causality: Crystal growth requires highly pure material. Impurities disrupt the periodic lattice, leading to twinning or poor diffraction[6].

  • Dissolve 1 mg of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one in 1 mL of HPLC-grade methanol.

  • Inject 5 µL into an LC-MS system equipped with a C18 column.

  • Run a gradient of 5-95% Acetonitrile in Water (with 0.1% Formic Acid) over 10 minutes.

  • Verify that the target mass ( [M+H]+ = 216.1 m/z) corresponds to a single chromatographic peak with >95% Area Under Curve (AUC).

Step 2: Single-Crystal Growth (Vapor Diffusion)

Causality: Vapor diffusion is selected over rapid evaporation because the slow, controlled equilibration of an anti-solvent into the solvent allows the molecules to nucleate and pack into a minimum-energy, defect-free lattice.

  • Solvent Selection: Dissolve 15 mg of the purified intermediate in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. DCM acts as an excellent solvent for this scaffold.

  • Anti-Solvent Selection: Place 3 mL of Hexanes (anti-solvent) in a larger 20 mL outer vial.

  • Assembly: Carefully place the un-capped inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.

  • Equilibration: Store the assembly undisturbed at room temperature (20-25°C) in a vibration-free environment for 3 to 7 days. The volatile DCM will slowly exchange with the Hexanes, lowering the solubility of the intermediate and inducing controlled crystallization.

Step 3: SC-XRD Data Collection

Causality: Data collection is performed at cryogenic temperatures (100 K) to minimize the thermal displacement parameters (atomic vibrations) of the atoms, drastically improving the resolution of the electron density map[7].

  • Harvest a single, optically clear crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon loop coated in paratone oil.

  • Immediately transfer the loop to the goniometer head of an X-ray diffractometer equipped with a microfocus Cu Kα source ( λ = 1.5418 Å).

  • Flash-cool the crystal to 100 K using a nitrogen cold stream.

  • Collect diffraction frames covering a full sphere of data (typically ω and ϕ scans) to ensure high redundancy and completeness.

Step 4: Phasing and Refinement

Causality: Because X-ray diffraction only records the intensities of scattered waves and loses phase information, computational phasing is required to reconstruct the 3D electron density[6].

  • Integrate the diffraction images and apply empirical absorption corrections using software such as APEX or CrysAlisPro.

  • Solve the phase problem using Direct Methods (e.g., SHELXT) to locate the heavy atoms (C, N, O).

  • Refine the structural model against F2 using full-matrix least-squares refinement (SHELXL).

  • Assign hydrogen atoms to calculated positions and refine using a riding model.

  • Validate the final structure using checkCIF to ensure no major crystallographic alerts (A or B level) are present before utilizing the 3D coordinates for computational docking.

References

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure Learning Center. Available at:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Cooper, D. R., et al. Expert Opinion on Drug Discovery, 6(8), 771–782 (2011). Available at: [Link]

  • The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 9(4), 367–382 (2014). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety &amp; Disposal Protocol for 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

For researchers and drug development professionals, the proper handling and disposal of complex chemical intermediates is a cornerstone of laboratory safety and environmental compliance. 1-(2,3-dihydro-1H-inden-5-yl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the proper handling and disposal of complex chemical intermediates is a cornerstone of laboratory safety and environmental compliance. 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is a specialized compound featuring a lipophilic indane moiety coupled with a reactive piperidone ring. This structural combination presents unique physicochemical hazards that require strict operational and disposal methodologies.

This guide provides an authoritative, self-validating system for the safe handling, spill containment, and terminal disposal of this compound, ensuring compliance with federal environmental regulations.

Physicochemical Hazard Assessment & Causality

Before executing any handling or disposal protocols, it is critical to understand the mechanistic causality behind the compound's hazards. The safety profile of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is dictated by its two primary functional groups:

  • The Piperidone Ring: As a basic secondary amine derivative, the piperidone nitrogen acts as a severe mucosal and ocular irritant[1]. Furthermore, upon thermal decomposition, the nitrogen atom oxidizes to release toxic nitrogen oxides (NOx)[2].

  • The Indane Moiety: The addition of the 2,3-dihydro-1H-indene group significantly increases the molecule's partition coefficient (LogP). This high lipophilicity enhances the compound's ability to penetrate the lipid bilayer of the stratum corneum, making skin contact highly hazardous.

To mitigate these risks, specific Personal Protective Equipment (PPE) is required.

Table 1: Hazard Classification & PPE Requirements
Hazard CategoryMechanistic CauseRequired PPE & Specification
Skin Irritation / Penetration Lipophilic indane group increases stratum corneum permeability.Chemically resistant Nitrile gloves (double-gloving recommended); Laboratory coat[3].
Respiratory Toxicity Fine particulate dust generation causes rapid mucosal irritation.N95 or P100 particulate respirator; Handle strictly within a certified chemical fume hood[1].
Ocular Irritation Basic amine nitrogen reacts exothermically with ocular fluid.Chemical safety goggles with side shields (avoid standard safety glasses)[1].
Thermal Reactivity Piperidine ring cleavage generates toxic NOx, CO, and CO2 gases.Spark-proof tools; keep away from strong oxidizing agents[2].

Operational Handling & Spill Response Workflow

In the event of an accidental release, immediate and methodical containment is required to prevent aerosolization and subsequent inhalation. Do not use water for initial cleanup, as the lipophilic nature of the compound will cause it to spread rather than dissolve.

Step-by-Step Spill Response Methodology
  • Evacuation & Assessment: Immediately clear personnel from the immediate vicinity of the spill. Assess the volume and ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity[3].

  • PPE Donning: Equip nitrile gloves, chemical safety goggles, and a particulate respirator (N95/P100) to prevent inhalation of aerosolized dust[1].

  • Dry Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible sawdust[3].

  • Collection: Carefully sweep the absorbed mixture using spark-proof tools to avoid static discharge and minimize dust generation[2].

  • Primary Storage: Transfer the collected material into a High-Density Polyethylene (HDPE) container. HDPE is selected due to its superior chemical resistance to amine and ketone derivatives.

  • Surface Decontamination: Wash the spill surface with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve residual lipophilic traces, followed by a soap and water wash. Collect all liquid rinsate as hazardous waste[3].

SpillResponse Start Spill Detected 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one Assess Assess Spill Size & Evacuate Start->Assess PPE Don Appropriate PPE (Nitrile, N95/P100, Goggles) Assess->PPE Contain Containment (Avoid Dust Generation) PPE->Contain Absorb Absorb/Sweep (Inert Material: Sand/Vermiculite) Contain->Absorb Dispose Transfer to HDPE Container Label as Hazardous Waste Absorb->Dispose Decon Decontaminate Surface (Soap & Water / Solvent) Dispose->Decon

Figure 1: Step-by-step spill response and containment workflow for piperidone derivatives.

Waste Segregation & Disposal Protocol

Because of the thermodynamic stability of the piperidine ring, standard chemical neutralization in the laboratory is insufficient. The only acceptable method for terminal disposal is high-temperature incineration through a licensed hazardous waste management facility[3],[1].

Step-by-Step Disposal Methodology
  • Satellite Accumulation: Store the sealed HDPE waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Under , laboratories may accumulate up to 55 gallons of hazardous waste in an SAA provided it is under the control of the operator[4].

  • Regulatory Labeling: Affix a compliant hazardous waste label detailing the full chemical name ("1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one"), the primary hazard characteristics (Irritant/Toxic), and the exact accumulation start date.

  • Chemical Segregation: Strictly isolate the waste from strong oxidizing agents and strong acids to prevent exothermic reactions or premature degradation[1].

  • Professional Incineration: Transfer the waste to a certified environmental contractor. The compound must undergo high-temperature incineration (>850°C). As the C-N bonds cleave, toxic NOx gases are generated. Therefore, the incinerator must be equipped with an afterburner and a flue gas scrubber to neutralize these emissions before atmospheric release[1].

ThermalDegradation Compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (Solid Waste) Incinerator High-Temperature Incineration (>850°C + Afterburner) Compound->Incinerator Cleavage C-N & C-C Bond Cleavage (Thermal Cracking) Incinerator->Cleavage Intermediates Volatile Organics & Radicals Cleavage->Intermediates Oxidation Complete Oxidation (O2 Environment) Intermediates->Oxidation Products CO2, H2O, NOx Gases Oxidation->Products Scrubber Flue Gas Scrubber (NOx Neutralization) Products->Scrubber SafeEmission Safe Atmospheric Emission Scrubber->SafeEmission

Figure 2: Thermal degradation pathway during hazardous waste incineration.

Regulatory Compliance & E-E-A-T Standards

To maintain scientific integrity and operational legality, all disposal procedures must align with federal standards. The mandates that all chemical waste generated in drug development be evaluated for characteristic hazards (ignitability, corrosivity, reactivity, toxicity)[5]. Because piperidone derivatives exhibit specific target organ toxicity (STOT SE 3) and severe eye/skin irritation[1], they are strictly classified as hazardous waste and must never be disposed of via standard aqueous drains or municipal solid waste streams.

References

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of novel chemical building blocks. 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (CAS: 938458-76-5) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of novel chemical building blocks. 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (CAS: 938458-76-5) is a highly specialized piperidone derivative. While it is an invaluable intermediate in drug discovery, its structural properties demand rigorous safety protocols. This guide provides a self-validating system of operational, PPE, and disposal procedures to ensure laboratory safety, regulatory compliance, and experimental integrity.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

Before detailing the operational steps, it is critical to understand the causality behind our safety choices. Piperidone derivatives are reactive intermediates frequently utilized in the synthesis of potent central nervous system (CNS) active pharmaceutical ingredients (APIs).

The addition of the indanyl group (2,3-dihydro-1H-indene) to the piperidone ring significantly increases the molecule's lipophilicity. This structural feature enhances its potential for rapid dermal absorption and blood-brain barrier penetration compared to simpler, more hydrophilic piperidones. Because comprehensive toxicological data for CAS 938458-76-5 is limited, we must apply the precautionary principle. According to the OSHA Laboratory Standard (29 CFR 1910.1450) [1], chemicals with unknown toxicity profiles must be handled with the same rigor as known potent APIs, utilizing containment and strict personal protective equipment to mitigate inhalation and dermal exposure risks.

Mandatory Personal Protective Equipment (PPE) Specifications

To prevent exposure, a multi-layered PPE strategy is required. The following table summarizes the quantitative and qualitative data for selecting the appropriate protective gear [2].

PPE CategorySpecification / MaterialCausal Justification
Hand Protection Double-gloved Nitrile (Min. 0.11 mm thickness)Nitrile provides excellent resistance to the organic solvents (e.g., DCM, DMF) typically used to dissolve piperidones. Double-gloving ensures a fail-safe if the outer glove is compromised or contaminated during transfer.
Eye Protection EN166 / ANSI Z87.1 compliant safety gogglesSolid particulates can cause severe ocular irritation. Goggles provide a seal against aerosolized dust that standard safety glasses do not.
Respiratory N95 / FFP2 or NIOSH-approved OV/AG respiratorPiperidones can form combustible and irritating dust concentrations in the air. A particulate respirator is mandatory if handling outside a ventilated enclosure.
Body Protection Disposable, impermeable Tyvek lab coatPrevents microscopic dust from embedding into woven cotton lab coats, which could lead to secondary exposure outside the lab environment.

Operational Handling & Experimental Workflow

Handling this compound requires a closed-system approach to prevent aerosolization. Below is the step-by-step methodology for safe dispensing and reaction setup.

Step-by-Step Dispensing Methodology:

  • Preparation: Ensure the analytical balance is located within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure (negative pressure).

  • Static Elimination: Piperidone powders are often prone to static charge, which can cause the powder to "jump" and aerosolize. Pass a static eliminator (anti-static ionizer fan or zero-stat gun) over the weighing boat and spatula before opening the chemical container.

  • Tare and Transfer: Tare the anti-static weigh boat. Using a micro-spatula, carefully transfer the required mass of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one.

  • Sealing: Once weighed, immediately transfer the powder into the reaction vessel (e.g., a round-bottom flask) and seal it with a septum before removing it from the ventilated enclosure.

  • Solvent Introduction: Move the sealed flask to a standard chemical fume hood. Introduce your reaction solvent (e.g., anhydrous THF or DCM) via a syringe through the septum. This ensures the powder is completely dissolved into a liquid state before the system is ever opened to the ambient lab atmosphere.

Workflow A 1. Pre-Weighing (Static Control) B 2. Dispensing (Vented Enclosure) A->B C 3. Dissolution (Fume Hood) B->C D 4. Reaction Setup (Closed System) C->D E 5. Decontamination & Disposal D->E

Caption: Workflow for the safe handling and processing of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one.

Spill Response and Disposal Plans

Even with meticulous planning, spills can occur. A rapid, systematic response is required to prevent cross-contamination, aligning with NIOSH guidelines for handling potent pharmaceutical ingredients[3].

Step-by-Step Spill Cleanup Protocol:

  • Isolate the Area: Immediately evacuate non-essential personnel from the immediate vicinity.

  • Upgrade PPE: Don a half-mask respirator with P100 particulate filters if the spill occurred outside a fume hood.

  • Dampening (Crucial Step): Do not dry sweep. Dry sweeping aerosolizes the lipophilic powder. Gently cover the spill with absorbent pads and lightly mist the pads with a suitable solvent (e.g., isopropanol or a 10% bleach solution) to dampen the powder and reduce airborne dust.

  • Collection: Carefully fold the absorbent pads inward, encapsulating the powder. Place the pads into a designated, puncture-proof hazardous waste bag.

  • Surface Decontamination: Wash the spill surface three times (triple-wash protocol) using a detergent solution, followed by a final wipe with 70% ethanol or isopropanol.

Disposal Plan: All materials that have come into contact with 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one (including empty vials, pipette tips, and the outer layer of double gloves) must be treated as highly hazardous chemical waste. Segregate this waste into clearly labeled, sealed containers. Do not mix with general organic solvent waste until the compound has been fully quenched or consumed in a reaction. Coordinate with a licensed hazardous waste disposal facility for incineration, as environmental release must be strictly avoided[4].

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Handling Potent Active Pharmaceutical Ingredients." Centers for Disease Control and Prevention.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one
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1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one
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